molecular formula C3H2BrClN2S B3039540 5-Bromo-4-chlorothiazol-2-amine CAS No. 1174132-80-9

5-Bromo-4-chlorothiazol-2-amine

Cat. No.: B3039540
CAS No.: 1174132-80-9
M. Wt: 213.48 g/mol
InChI Key: LUUVFXGAESZXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chlorothiazol-2-amine is a useful research compound. Its molecular formula is C3H2BrClN2S and its molecular weight is 213.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chlorothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chlorothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2S/c4-1-2(5)7-3(6)8-1/h(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUVFXGAESZXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-5-bromo-4-chlorothiazole: Structural Characterization and Synthetic Utility in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-5-bromo-4-chlorothiazole Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide

Executive Summary

2-Amino-5-bromo-4-chlorothiazole (CAS 1174132-80-9 ) is a highly specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors. Distinguished by its dense functionalization—featuring a nucleophilic amino group, an electrophilic bromine handle, and an electron-withdrawing chlorine substituent—this scaffold offers unique vectors for diversification. Unlike its more common 4-methyl or 4-phenyl analogs, the 4-chloro substituent significantly alters the electronic landscape of the thiazole ring, modulating the pKa of the exocyclic amine and the oxidative stability of the system. This guide provides a rigorous analysis of its physicochemical properties, synthesis via regioselective halogenation, and application in high-value pharmaceutical campaigns.

Structural Characterization & Molecular Weight Analysis[1]

Chemical Structure

The core framework consists of a 1,3-thiazole ring substituted at the 2, 4, and 5 positions. The regiochemistry is critical:

  • Position 2: Amino group (

    
    ), serving as a hydrogen bond donor/acceptor and a site for amide coupling.
    
  • Position 4: Chlorine atom (

    
    ), providing steric bulk and inductive electron withdrawal.
    
  • Position 5: Bromine atom (

    
    ), the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    
Molecular Weight and Isotopic Distribution

Due to the presence of both Chlorine (


) and Bromine (

), the molecule exhibits a characteristic isotopic pattern in Mass Spectrometry (MS), appearing as a triad of peaks (M, M+2, M+4).

Formula:



Isotope CombinationExact Mass (Da)Relative Abundance (Approx.)Peak Designation

211.881177%M (Base Peak)

213.8790100%M+2

213.878125%M+2 (Overlap)

215.876132%M+4

Average Molecular Weight: 213.48 g/mol [1]

Synthetic Pathways and Regioselectivity[3]

The synthesis of 2-amino-5-bromo-4-chlorothiazole relies on the regioselective electrophilic aromatic substitution (SEAr) of the precursor 2-amino-4-chlorothiazole . The amino group at C2 activates the C5 position, making it highly susceptible to bromination.

Primary Synthesis Protocol

The most robust method involves the use of N-bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to ensure mild conditions that prevent over-bromination or ring oxidation.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-amino-4-chlorothiazole (CAS 52107-46-7) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via LC-MS (Target mass: ~213/215 Da) or TLC (Ethyl Acetate/Hexane).

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Resuspend residue in water/ethyl acetate. Extract organic layer, dry over

    
    , and purify via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate 2:1).
    
Reaction Mechanism Diagram

The following diagram illustrates the transformation logic and the electronic activation of the C5 position.

SynthesisPathway Precursor 2-Amino-4-chlorothiazole (CAS 52107-46-7) Nucleophilic at C5 Intermediate Sigma Complex (Resonance Stabilized) Precursor->Intermediate SEAr Attack (MeCN, 0°C) Reagent N-Bromosuccinimide (NBS) Electrophilic Bromine Source Reagent->Intermediate Product 2-Amino-5-bromo-4-chlorothiazole (CAS 1174132-80-9) Target Scaffold Intermediate->Product Deprotonation - Succinimide

Figure 1: Electrophilic bromination pathway converting 2-amino-4-chlorothiazole to the 5-bromo derivative using NBS.

Applications in Drug Discovery[4][5]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases.

Kinase Inhibition (STK4/MST1)

Recent patents and literature highlight the use of this moiety in developing inhibitors for Serine/Threonine Kinase 4 (STK4) , also known as MST1. STK4 plays a pivotal role in the Hippo signaling pathway and is a target for hematologic malignancies.[2][3]

  • Mechanism: The thiazole amine forms a critical hydrogen bond with the "hinge region" of the kinase ATP pocket.

  • Role of Chlorine: The C4-chlorine atom fills hydrophobic pockets (gatekeeper residues) more effectively than a hydrogen atom, while being smaller than a phenyl group, often improving potency and selectivity.

Cross-Coupling Versatility

The C5-Bromine serves as a versatile handle for late-stage functionalization.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-amino-4-chloro-5-arylthiazoles.

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines (though less common due to the competing C2-amine).

Physical Properties & Safety Data

PropertyValue/Description
CAS Number 1174132-80-9
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water.
pKa (Calculated) ~3.5 (The 4-Cl group lowers pKa relative to unsubstituted 2-aminothiazole)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), protect from light.
Safety Hazards Irritant (H315, H319, H335). Toxic if swallowed (H301).

References

  • ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine Properties and CAS 1174132-80-9. Link

  • Hairui Chemical. (2024). Product Data: 5-Bromo-4-chlorothiazol-2-amine.[1][4][5] Link

  • Google Patents. (2016). WO2016161145A1 - STK4 inhibitors for treatment of hematologic malignancies. (Describes the synthesis of 2-amino-5-bromo-4-chlorothiazole from 2-amino-4-chlorothiazole using NBS). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52107-46-7 (2-Amino-4-chlorothiazole). Link

Sources

Technical Guide: 5-Bromo-4-chlorothiazol-2-amine as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-chlorothiazol-2-amine (CAS: 1174132-80-9), a highly specialized heterocyclic building block. It is designed for medicinal chemists and process scientists seeking to leverage the unique regiochemical properties of this scaffold for drug discovery.

Executive Summary

5-Bromo-4-chlorothiazol-2-amine represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and anti-infective spaces. Its value lies in its orthogonal reactivity profile : the presence of three distinct functionalizable sites (C2-amine, C4-chlorine, and C5-bromine) allows for sequential, regioselective derivatization. This guide details the structural logic, synthetic utility, and experimental protocols required to exploit this building block effectively.

Key Chemical Properties
PropertyData
CAS Number 1174132-80-9
Molecular Formula C3H2BrClN2S
Molecular Weight 213.48 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Conjugate Acid) ~5.0 (Estimated for thiazole nitrogen)

Structural Analysis & Reactivity Profile[3]

The utility of this scaffold is defined by the electronic differentiation between the C4 and C5 positions. Understanding this hierarchy is critical for designing synthetic routes.

The Reactivity Hierarchy

The thiazole ring exhibits a clear order of reactivity towards palladium-catalyzed cross-coupling and nucleophilic substitution:

  • C5-Bromine (High Reactivity): The C5 position is electronically enriched relative to C4. The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond, making it the primary site for oxidative addition by Pd(0) catalysts.

  • C2-Amine (Nucleophilic): The exocyclic amine is a standard nucleophile, readily participating in acylation, alkylation, or Sandmeyer reactions. It often requires protection (e.g., Boc, Acetyl) to prevent catalyst poisoning during cross-coupling.

  • C4-Chlorine (Latent Reactivity): The C4 position is sterically more crowded and electronically deactivated compared to C5. It typically remains intact during C5 functionalization, allowing for a second, subsequent coupling event under more forcing conditions or using specialized ligands (e.g., Buchwald precatalysts).

Visualization of Regioselectivity

The following diagram illustrates the orthogonal reactivity inherent to the scaffold.

ReactivityProfile cluster_legend Reactivity Order Core 5-Bromo-4-chlorothiazol-2-amine (Core Scaffold) C5 C5-Position (Br) Primary Coupling Site (Suzuki, Stille, Sonogashira) Core->C5 Most Reactive (Pd-Cat) C4 C4-Position (Cl) Secondary Coupling Site (Requires Activated Ligands) Core->C4 Least Reactive C2 C2-Amine (NH2) Nucleophilic Handle (Amide coupling, Protection) Core->C2 Nucleophilic Legend C5-Br >> C4-Cl for Pd-Catalysis

Caption: Regioselective hierarchy of the 5-bromo-4-chlorothiazol-2-amine scaffold.

Synthetic Routes & Functionalization

Synthesis of the Core

While commercially available, the core is typically synthesized via the bromination of 2-amino-4-chlorothiazole . The precursor, 2-amino-4-chlorothiazole, can be accessed via a Hantzsch-type cyclization of thiourea with 1,2-dichloroethyl ethyl ether (or similar


-chloro-ketone equivalents), though direct chlorination of 2-aminothiazole is also reported but less regioselective.

Core Synthesis Protocol (General Bromination):

  • Dissolution: Dissolve 2-amino-4-chlorothiazole (1.0 eq) in acetic acid or DMF.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Workup: Quench with water/sodium thiosulfate. The product typically precipitates and can be collected by filtration.[1]

Sequential Functionalization Workflow

The most powerful application of this building block is the creation of 4,5-disubstituted thiazoles.

Step 1: Amine Protection To prevent catalyst coordination, the amine is often protected.

  • Reagents:

    
    , DMAP, DCM.
    
  • Outcome:tert-butyl (5-bromo-4-chlorothiazol-2-yl)carbamate.

Step 2: C5-Selective Cross-Coupling (Suzuki-Miyaura) Due to the lability of the C-Br bond, mild conditions are sufficient.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aq).
    
  • Solvent: DME/Water or Dioxane/Water.

  • Temperature: 80°C.

  • Result: The C4-Cl bond remains intact (>95% selectivity).

Step 3: C4-Functionalization With the C5 position occupied, the C4-Cl bond can now be activated. This often requires "hotter" catalysts.

  • Catalyst:

    
     with XPhos or SPhos ligands.
    
  • Base:

    
     or 
    
    
    
    .
  • Temperature: 100-120°C (Microwave irradiation is effective).

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

This protocol demonstrates the selective arylation of the bromine position.

Reagents:

  • 5-Bromo-4-chlorothiazol-2-amine (protected or free base): 1.0 mmol

  • Arylboronic acid: 1.1 mmol

  • 
    : 0.05 mmol (5 mol%)
    
  • 
    : 2.0 mmol (dissolved in min. water)
    
  • 1,4-Dioxane: 10 mL

Procedure:

  • Degassing: Charge a reaction vial with the thiazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed dioxane and the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LCMS. The peak for the starting material (Br) should disappear, while the intermediate (Cl-only) appears.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C4-Buchwald-Hartwig Amination

Used to introduce an amine at the C4 position after C5 functionalization.

Reagents:

  • 5-Aryl-4-chlorothiazol-2-amine derivative: 0.5 mmol

  • Aniline/Amine partner: 0.6 mmol

  • 
    : 0.025 mmol
    
  • XPhos (Ligand): 0.05 mmol

  • 
    : 0.75 mmol
    
  • Toluene (anhydrous): 5 mL

Procedure:

  • Pre-complexation: Stir Pd source and ligand in toluene for 10 mins under Argon.

  • Addition: Add the thiazole substrate, amine, and base.

  • Heating: Heat to 110°C (sealed tube) for 12–16 hours.

  • Note: The C4-Cl is deactivated; if conversion is low, switch to a BrettPhos Pd G3 precatalyst system.

Medicinal Chemistry Applications

The 2-aminothiazole core is a ubiquitous pharmacophore, often functioning as a bioisostere for pyridine or pyrimidine in kinase inhibitors.

  • Kinase Inhibition: The N3 nitrogen and the C2-amine often form a donor-acceptor hydrogen bond motif with the hinge region of ATP-binding pockets (e.g., Dasatinib analogues).

  • Modulation of Lipophilicity: The Chlorine atom at C4 provides a lipophilic handle (

    
    -hole bonding) that can fill hydrophobic pockets in enzymes without the steric bulk of a methyl group.
    
  • Library Generation: The ability to independently vary substituents at C4 and C5 allows for rapid SAR (Structure-Activity Relationship) expansion around the central core.

Workflow for Library Synthesis

LibraryWorkflow Start Start: 5-Bromo-4-chlorothiazol-2-amine Step1 Step 1: Amine Protection (Boc/Ac) Start->Step1 Step2 Step 2: Library A (C5-Diversity) Suzuki Coupling (R-B(OH)2) Selectivity: Br > Cl Step1->Step2 Pd(PPh3)4, 80°C Step3 Step 3: Library B (C4-Diversity) Suzuki/Buchwald (R'-X) Activation of Cl Step2->Step3 Pd-XPhos, 110°C End Final Library: 4,5-Disubstituted-2-aminothiazoles Step3->End Deprotection

Caption: Sequential workflow for generating high-diversity thiazole libraries.

Safety & Handling

  • Hazards: As a halogenated aminothiazole, treat as a potential skin sensitizer and irritant. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Stability: Store at 2–8°C under inert gas. The C-Br bond is light-sensitive; keep in amber vials.

  • Waste: Dispose of all halogenated organic waste in designated streams.

References

  • ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine Properties and CAS Data. Retrieved from

  • BenchChem. (2025).[1] An In-Depth Technical Guide to 2-Amino-5-bromo-4-isopropylthiazole (Analogous Reactivity). Retrieved from

  • National Institutes of Health (NIH). (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. (Demonstrates thiazole functionalization protocols). Retrieved from

  • Sigma-Aldrich. (2024). 4-Bromo-5-methylthiazol-2-amine Safety Data Sheet. (Safety proxy for halogenated thiazoles). Retrieved from

  • European Patent Office. (2007).[2] Thiazole Compounds as Protein Kinase B (PKB) Inhibitors. EP1981884B1. (Details synthesis of N-protected 5-bromo-4-chlorothiazol-2-amine). Retrieved from

Sources

Structural and Mechanistic Divergence in Thiazole Scaffolds: A Comparative Analysis of 2-Amino-4-chlorothiazole and its 5-Bromo Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous antimicrobial, antineoplastic, and anti-inflammatory agents. Among these, 2-aminothiazoles are highly valued for their ability to act as hydrogen bond donors and acceptors. However, the substitution pattern on the thiazole ring fundamentally dictates its physicochemical properties, stability, and synthetic utility. This technical guide provides an in-depth comparative analysis of 2-amino-4-chlorothiazole and its halogenated derivative, 2-amino-5-bromo-4-chlorothiazole , detailing their electronic profiling, divergent reactivity landscapes, and field-proven synthetic workflows.

Structural and Electronic Profiling

The thiazole core is an electron-rich heteroaromatic system. The nitrogen at position 3 and sulfur at position 1 create a dynamic electronic environment that is highly sensitive to substituents.

  • 2-Amino-4-chlorothiazole : The 2-amino group acts as a strong electron donor via resonance (+M effect), pushing electron density into the ring and making the C5 position highly nucleophilic. While the 4-chloro substituent exerts a mild inductive (-I) electron withdrawal, the C5 position remains the primary site for electrophilic attack.

  • 2-Amino-5-bromo-4-chlorothiazole : The introduction of a bromine atom at C5 fundamentally shifts the electronic landscape. Bromine acts as an electronegative sink (-I effect) while simultaneously introducing significant steric bulk. This dual effect pulls electron density away from the ring, which significantly lowers the pKa of the 2-amino group, rendering it less basic and less nucleophilic[1].

Table 1: Comparative Physicochemical and Reactivity Profile
Property2-Amino-4-chlorothiazole2-Amino-5-bromo-4-chlorothiazole
C5 Substitution Hydrogen (Highly Nucleophilic)Bromine (Electrophilic handle)
2-NH₂ Nucleophilicity Moderate (Prone to side reactions)Low (Attenuated by 5-Br EWG effect)
Free Base Stability Low (Prone to decomposition/oxidation)High (Stabilized by halogenation)
Primary Synthetic Utility Core scaffold for functionalizationCross-coupling hub (Suzuki, Stille)
Lipophilicity (LogP) LowerSignificantly Higher

Chemical Reactivity & Mechanistic Insights

The Instability Paradigm of the Free Base

A critical, often underreported challenge in working with 2-amino-4-chlorothiazole is its inherent instability as a free base[1]. In drug development workflows, direct N-acylation of this compound using standard conditions (e.g., acid chlorides with triethylamine in THF) frequently fails. The high electron density of the ring, coupled with the unprotected amine, leads to sluggish, complex reactions that yield mixed products—including bis-acylated byproducts and decomposition artifacts[1].

The 5-Bromo Advantage: A Cross-Coupling Hub

Bromination at C5 not only stabilizes the thiazole ring against oxidative degradation but also installs a highly versatile synthetic handle. The C-Br bond is exceptionally amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings). This allows medicinal chemists to rapidly expand chemical space at the C5 position, transitioning from a simple building block to complex, multi-ring drug candidates.

Reactivity_Pathways A 2-Amino-4-chlorothiazole (Unstable Free Base) B Boc-Protection (Stabilization) A->B Boc2O, DMAP C Electrophilic Bromination (Br2 / AcOH) A->C EAS at C5 G Direct Acylation (Decomposition) A->G R-COCl, Et3N F Clean N-Acylation B->F 1. R-COCl 2. TFA D 2-Amino-5-bromo- 4-chlorothiazole C->D E Pd-Catalyzed Cross-Coupling D->E Suzuki/Heck

Caption: Divergent synthetic pathways and reactivity profiles of 2-amino-4-chlorothiazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality and in-process analytical checks.

Protocol A: Regioselective Electrophilic Bromination (Synthesis of 2-Amino-5-bromo-4-chlorothiazole)

Causality: Glacial acetic acid is selected as the solvent because it acts as both a proton source to activate the electrophile and a polar medium to stabilize the Wheland intermediate during electrophilic aromatic substitution (EAS). The reaction is highly regioselective for C5 due to the strong +M directing effect of the 2-amino group.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-4-chlorothiazole (1.0 equiv) in glacial acetic acid (approx. 3 mL/mmol) under continuous stirring[2].

  • Electrophile Addition: Cool the mixture to 0 °C. Add a stoichiometric amount of liquid bromine (1.05 equiv) dropwise. Note: Strict temperature control prevents over-oxidation of the thiazole core.

  • Propagation: Allow the reaction mixture to warm to room temperature. Stir for 5–8 hours.

  • Isolation: Pour the reaction mixture onto crushed ice to precipitate the product. The sudden shift in dielectric constant forces the hydrophobic brominated product out of solution[2].

  • Self-Validation: Filter the solid mass, wash with ice-cold water, and dry. Analyze the crude product via LC-MS. Validation Check: The mass spectrum must display a characteristic

    
     and 
    
    
    
    isotopic pattern at a 3:4 ratio (accounting for both
    
    
    and
    
    
    isotopes), confirming successful mono-halogenation.
Protocol B: Overcoming Instability via Boc-Mediated Acylation

Causality: To bypass the instability of the 2-amino-4-chlorothiazole free base and prevent bis-acylation, the 2-amino group is temporarily protected with a tert-butyloxycarbonyl (Boc) group[1]. This sterically shields the amine and stabilizes the electron-rich ring.

Step-by-Step Methodology:

  • Protection: Treat 2-amino-4-chlorothiazole with

    
     and a catalytic amount of DMAP in THF to form the stable Boc-protected intermediate[1].
    
  • Acylation: React the Boc-intermediate with the desired acid chloride (e.g., O-acetylsalicyloyl chloride) using triethylamine (

    
    ) as a base at 0 °C to 20 °C[1].
    
  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group, followed by basification with

    
    [1].
    
  • Self-Validation: Monitor the deprotection via TLC. Validation Check: A successful reaction is confirmed by a clear shift in

    
     value and the appearance of a sharp singlet in the 
    
    
    
    -NMR spectrum (typically >9.0 ppm in DMSO-
    
    
    ), corresponding to the newly formed, clean amide NH.

Electronic_Effects Step1 Unsubstituted C5 High Nucleophilicity pKa ~4.5 Step2 Bromination at C5 | Inductive (-I) Electron Withdrawal Step1->Step2 Step3 5-Bromo Derivative Reduced N2 Nucleophilicity Increased LogP Step2->Step3

Caption: Electronic and physicochemical impact of C5-bromination on the 2-aminothiazole core.

Pharmacological & Drug Design Implications

In the context of rational drug design, transitioning from a C5-H (2-amino-4-chlorothiazole) to a C5-Br (2-amino-5-bromo-4-chlorothiazole) is not merely a synthetic stepping stone; it is a strategic pharmacological maneuver.

The bromine atom acts as a potent halogen bond donor. In protein-ligand interactions, the anisotropic distribution of electron density around the bromine atom creates a "sigma-hole"—a region of positive electrostatic potential that can form highly directional, stabilizing interactions with backbone carbonyl oxygens in the target binding pocket. Furthermore, the substitution significantly increases the molecule's lipophilicity (LogP), which can enhance passive membrane permeability and blood-brain barrier (BBB) penetration, provided it is balanced against potential metabolic liabilities (e.g., CYP450-mediated oxidative dehalogenation).

References

  • [1] Fishwick, C. W. G., et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances, 2024. URL:[Link]

  • [2] "Synthesis and Biological Evaluation of Some Substituted Amino Thiazole Derivatives." Asian Journal of Research in Chemistry, 2009. URL: [Link]

Sources

5-Bromo-4-chlorothiazol-2-amine PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the identification, synthesis, and application of 5-Bromo-4-chlorothiazol-2-amine , a critical heterocyclic intermediate in medicinal chemistry.

Compound Identification & Core Data

5-Bromo-4-chlorothiazol-2-amine is a halogenated thiazole derivative utilized primarily as a scaffold in the development of kinase inhibitors, specifically targeting STK4 (Serine/Threonine Kinase 4) pathways in hematologic malignancies.[1]

Identifier TypeID / ValueNotes
CAS Registry Number 1174132-80-9 Primary identifier for sourcing and regulatory filing.
IUPAC Name 5-Bromo-4-chloro-1,3-thiazol-2-amineSystematic nomenclature.
Molecular Formula C₃H₂BrClN₂S
Molecular Weight 213.48 g/mol
SMILES Nc1nc(Cl)c(Br)s1
InChIKey Not indexed in public snippetsUse CAS for database retrieval.
Catalog ID MM700162/3881Matrix Fine Chemicals reference.
Physical Properties (Experimental & Predicted)[2]
  • Appearance: Yellow to off-white solid.

  • Melting Point: Not widely published; analogs typically melt >100°C.

  • Solubility: Soluble in polar organic solvents (DMSO, DMF, MeCN); limited solubility in water.

  • Reactivity Profile: The C5-Bromine is highly reactive towards palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the C2-Amine serves as a nucleophile for amide coupling or reductive amination.

Synthetic Pathway & Methodology

The synthesis of 5-Bromo-4-chlorothiazol-2-amine is achieved via the regioselective electrophilic halogenation of the 2-amino-4-chlorothiazole precursor. The C5 position of the thiazole ring is electron-rich, facilitating substitution with N-bromosuccinimide (NBS).

Reaction Scheme

The following Graphviz diagram illustrates the synthesis workflow and downstream applications.

G Start 2-Amino-4-chlorothiazole (CAS 52107-46-7) Product 5-Bromo-4-chlorothiazol-2-amine (CAS 1174132-80-9) Start->Product Electrophilic Bromination (2h, 85% Yield) Reagent NBS (1.1 eq) MeCN, 0°C Reagent->Product Deriv1 Suzuki Coupling (C5-Aryl Derivatives) Product->Deriv1 Pd(PPh3)4, Ar-B(OH)2 Deriv2 Sandmeyer Reaction (C2-Halide/Nitrile) Product->Deriv2 tBuONO, CuX

Figure 1: Synthesis of 5-Bromo-4-chlorothiazol-2-amine via bromination of 2-amino-4-chlorothiazole.

Detailed Experimental Protocol

Objective: Synthesis of 5-Bromo-4-chlorothiazol-2-amine (CAS 1174132-80-9).[1][2][3]

Materials:

  • 2-Amino-4-chlorothiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (MeCN) (anhydrous)

  • Ethyl Acetate / Petroleum Ether (for purification)[4]

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 2-Amino-4-chlorothiazole (e.g., 100 mg, 0.74 mmol) and dissolve in anhydrous MeCN (5 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Bromination: Add NBS (133 mg, 0.75 mmol) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor progress via TLC (Thin Layer Chromatography) or LC-MS to ensure consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove MeCN.

  • Purification: Redissolve the residue in Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude residue by silica gel column chromatography (Eluent: Petroleum Ether / Ethyl Acetate = 2:1) to yield the title compound as a yellow solid.

Applications in Drug Discovery

The 5-bromo-4-chlorothiazol-2-amine scaffold is a "privileged structure" in medicinal chemistry due to its ability to form multiple non-covalent interactions (hydrogen bonding via the amine, halogen bonding via the bromine/chlorine) within kinase active sites.

STK4 (MST1) Inhibition

Research indicates this scaffold is pivotal in designing inhibitors for STK4 (Serine/Threonine Kinase 4) . STK4 acts as a tumor suppressor in the Hippo signaling pathway. In hematologic malignancies where YAP1 levels are low, STK4 inhibition can reactivate YAP1 to trigger apoptosis.[4]

  • Mechanism: The thiazole amine typically binds to the hinge region of the kinase ATP-binding pocket.

  • Derivatization: The C5-bromo group allows for the introduction of aryl or heteroaryl tails (via Suzuki coupling) to access the hydrophobic back pocket of the enzyme.

Synthetic Utility
  • C5-Functionalization: The C5-Br bond is chemically distinct from the C4-Cl bond. Palladium-catalyzed cross-coupling occurs preferentially at C5 due to the weaker C-Br bond compared to C-Cl, allowing for regioselective modification.

  • C2-Transformation: The primary amine can be converted to a diazonium salt (Sandmeyer reaction) to introduce other functionalities (e.g., -F, -CN, -OH) or coupled with acyl chlorides to form amide linkers.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • ChemicalBook. (2023). 5-bromo-4-chloro-thiazol-2-ylamine (CAS 1174132-80-9) Chemical Properties. Retrieved from

  • Matrix Fine Chemicals. (2024). Product Catalog: 5-BROMO-4-CHLORO-1,3-THIAZOL-2-AMINE (MM700162/3881). Retrieved from

  • Google Patents. (2020). US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies. (Example 2-95 Synthesis). Retrieved from

  • PubChem. (n.d.). Thiazole Derivatives and Kinase Inhibition (General Scaffold Data).[7] Retrieved from

Sources

Methodological & Application

Synthesis of 5-Bromo-4-chlorothiazol-2-amine from 2-amino-4-chlorothiazole

[1][2]

Abstract & Strategic Overview

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in kinase inhibitors (e.g., STK4 inhibitors), antimicrobials, and diverse heterocycles. This application note details the synthesis of 5-bromo-4-chlorothiazol-2-amine from 2-amino-4-chlorothiazole .

While the 2-amino group activates the thiazole ring toward electrophilic aromatic substitution (EAS), the 4-chloro substituent exerts a deactivating inductive effect ($ -I

1
Key Reaction Parameters
ParameterMethod A (Recommended)Method B (Scale-Up)
Reagent N-Bromosuccinimide (NBS)Bromine (

)
Solvent Acetonitrile (MeCN) or DMFAcetic Acid (AcOH)
Temperature 0 °C to RT0 °C to RT
Time 2 – 4 Hours2 – 12 Hours
Yield 75 – 85%60 – 80%
Selectivity High (Clean 5-bromo product)Moderate (Risk of hydrobromide salt formation)

Retrosynthetic Analysis & Mechanism

The transformation relies on Electrophilic Aromatic Substitution (

1

1
Reaction Scheme (Graphviz)[1]

ReactionSchemecluster_0MechanismSM2-Amino-4-chlorothiazole(C3H3ClN2S)CAS: 17293-60-2Inter[Sigma ComplexIntermediate]SM->InterNucleophilic Attack (C5)Prod5-Bromo-4-chlorothiazol-2-amine(C3H2BrClN2S)CAS: 1174132-80-9Inter->ProdDeprotonation / AromatizationReagentNBS / MeCN(Electrophilic Br+)

Caption: Electrophilic substitution pathway targeting the C5 position via NBS-mediated bromination.[1]

Detailed Experimental Protocols

Method A: NBS in Acetonitrile (High Purity / Lab Scale)

Rationale: NBS provides a controlled release of electrophilic bromine, minimizing oxidative side reactions on the amine and avoiding the harsh acidity of liquid bromine protocols.

Materials
  • Starting Material: 2-Amino-4-chlorothiazole (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (anhydrous preferred)[1]

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution
    
Step-by-Step Protocol
  • Preparation: Charge a round-bottom flask with 2-Amino-4-chlorothiazole (e.g., 100 mg, 0.74 mmol) and a magnetic stir bar.

  • Solvation: Add Acetonitrile (5 mL, ~15 volumes). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath to reach 0 °C. Critical: Controlling temperature prevents N-bromination or over-oxidation.

  • Addition: Add NBS (133 mg, 0.75 mmol) portion-wise over 5 minutes. Protect from light (wrap flask in foil) to prevent radical side reactions.[1]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for an additional 1.5 hours.

  • Monitoring: Check via TLC (System: 2:1 Petroleum Ether/Ethyl Acetate) or LC-MS. Product should appear less polar than the starting material.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.[1]

    • Resuspend the residue in Ethyl Acetate (EtOAc).[1][2]

    • Wash with 10%

      
       (to remove excess 
      
      
      ) and then Brine.[1]
    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Bromine in Acetic Acid (Scale-Up)

Rationale: For multi-gram scales, elemental bromine is cost-effective.[1] Acetic acid acts as both solvent and catalyst.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve 2-Amino-4-chlorothiazole (1 equiv) in Glacial Acetic Acid (10-15 volumes).

  • Bromination: Add a solution of Bromine (

    
    , 1.05 equiv) in Acetic Acid dropwise at RT. Caution: Exothermic.[1]
    
  • Precipitation: The hydrobromide salt of the product often precipitates out as the reaction proceeds.[1] Stir for 2-4 hours.

  • Quench: Pour the mixture into ice water. Neutralize to pH ~8 using saturated

    
     or 
    
    
    .[1]
  • Isolation: Filter the resulting solid precipitate. Wash with cold water and dry under vacuum.[1][3]

Workup & Purification Logic

The following flowchart illustrates the decision matrix for isolating the product based on the chosen method.

WorkupFlowStartReaction Complete(TLC/LCMS Verified)MethodCheckMethod Used?Start->MethodCheckConcConcentrate Solvent(Remove MeCN)MethodCheck->ConcMethod A (NBS)QuenchPour into Ice WaterNeutralize (pH 8)MethodCheck->QuenchMethod B (Br2)ExtractRedissolve in EtOAcWash w/ Na2S2O3Conc->ExtractDryDry (Na2SO4) & Conc.Extract->DryPurityCheckCheck Purity(>95%?)Dry->PurityCheckFilterFilter Precipitate(Free Base)Quench->FilterFilter->PurityCheckRecrystRecrystallize(EtOH/Water)PurityCheck->RecrystNo (Solid)ColumnColumn Chromatography(Hex/EtOAc)PurityCheck->ColumnNo (Oil/Impure)FinalFinal Product5-Bromo-4-chlorothiazol-2-aminePurityCheck->FinalYesRecryst->FinalColumn->Final

Caption: Purification decision tree ensuring removal of succinimide byproducts (Method A) or inorganic salts (Method B).

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected.

  • Physical State: Off-white to pale yellow solid.[1]

  • Mass Spectrometry (LC-MS):

    • The compound contains one Chlorine (

      
      ) and one Bromine (
      
      
      ).[1]
    • Look for a distinct isotopic pattern: M+H peaks at 213, 215, and 217 .[1]

    • Base peak typically 213/215 (approx 1:1 intensity ratio due to Br, modified by Cl).[1]

  • 1H NMR (DMSO-d6):

    • 
       ~ 7.5 ppm (s, 2H, 
      
      
      ):
      Broad singlet (exchangeable with
      
      
      ).[1]
    • Absence of Ring Protons: The starting material has a singlet at C5 (~6.5-7.0 ppm).[1] The disappearance of this peak confirms full substitution at the 5-position.[1]

Safety & Handling

  • Brominating Agents: Bromine is highly corrosive and volatile; handle in a fume hood.[1] NBS is an irritant and should be kept cool and dry.[1]

  • Thiazoles: Many aminothiazoles are biologically active; treat as potential irritants or sensitizers.[1]

  • Waste: Quench all brominating waste with sodium thiosulfate before disposal to prevent release of bromine gas.[1]

References

  • Primary Protocol Source (NBS Method)

    • STK4 inhibitors for treatment of hematologic malignancies.[1][4] (2016).[1] Patent WO2016161145A1 / US10710978B2.[1] (Example synthesis of compound 2-95).

    • [1]

  • General Thiazole Bromination (Method B Context)

    • Zhu, J., et al. (2017).[1] Synthesis of 2-amino-5-bromothiazole.[1][3] CN107286150A.[1]

  • Compound Data Verification

    • 5-bromo-4-chlorothiazol-2-amine (CAS 1174132-80-9).[1] ChemicalBook.[1]

    • [1]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chlorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers working with 5-Bromo-4-chlorothiazol-2-amine . It prioritizes experimental reproducibility, mechanistic understanding, and actionable protocols.

Executive Summary

The scaffold 5-Bromo-4-chlorothiazol-2-amine presents a unique opportunity in medicinal chemistry due to its dense functionalization potential. It contains three distinct reactive sites: the nucleophilic C2-amine, the highly electrophilic C5-bromide, and the less reactive C4-chloride.

This guide details the chemoselective Suzuki-Miyaura coupling at the C5 position, preserving the C4-chloride for subsequent elaboration. We provide two validated workflows:

  • Direct Coupling (Free Amine): A streamlined approach avoiding protection/deprotection steps.

  • Sequential Functionalization: A strategy to activate the dormant C4-chloride after C5-arylation.

Reactivity Profile & Mechanistic Logic[1]

The Chemoselectivity Hierarchy

Success with this substrate relies on exploiting the significant difference in bond dissociation energies (BDE) and electronic activation between the C5-Br and C4-Cl bonds.

  • C5-Position (Bromine): This position is electronically coupled to the thiazole sulfur atom. The polarizability of the C-Br bond, combined with the electron-deficient nature of the thiazole ring, makes C5 highly susceptible to oxidative addition by Pd(0).

  • C4-Position (Chlorine): While adjacent to the ring nitrogen, the C-Cl bond is stronger and sterically more encumbered than C5. Under standard Suzuki conditions (80 °C, mild base), it remains inert.

  • C2-Amine: The free amine can coordinate to Pd(II) species, potentially poisoning the catalyst or forming "Pd-black." However, using bidentate ligands (e.g., dppf) or bulky monophosphines (e.g., XPhos) mitigates this by out-competing the amine for metal coordination.

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for C5-coupling and the pathway to C4-activation.

ReactivityPathway Start 5-Bromo-4-chlorothiazol-2-amine OxAdd_Br Oxidative Addition (C5-Br) FAST Start->OxAdd_Br k1 >> k2 OxAdd_Cl Oxidative Addition (C4-Cl) SLOW / INERT Start->OxAdd_Cl k2 (High Temp/Special Ligand) Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Intermed Pd(II)-Ar Intermediate OxAdd_Br->Intermed + Ar-B(OH)2 + Base Product_C5 5-Aryl-4-chlorothiazol-2-amine (Target 1) Intermed->Product_C5 Reductive Elimination Product_C4 4,5-Diarylthiazol-2-amine (Target 2) Product_C5->Product_C4 Step 2: High Temp Pd-XPhos Gen 3

Caption: Kinetic pathway showing the preferential oxidative addition at C5-Br (Solid Blue) over C4-Cl (Dotted Red).

Experimental Protocols

Protocol A: C5-Selective Coupling (Unprotected Amine)

Objective: Synthesize 5-aryl-4-chlorothiazol-2-amine without amine protection. Scope: Compatible with aryl boronic acids containing electron-withdrawing or neutral groups.

Materials:

  • Substrate: 5-Bromo-4-chlorothiazol-2-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)

    • Rationale: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and is robust against amine poisoning compared to Pd(PPh₃)₄ [1].

  • Base: 2M Na₂CO₃ (aq) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: To a microwave vial or Schlenk flask equipped with a stir bar, add the thiazole substrate (1.0 mmol, 213 mg), aryl boronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 25 mg).

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) and degassed 2M Na₂CO₃ (1.25 mL) via syringe.

  • Reaction: Heat the mixture to 85 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material (Br) should disappear; the product will be more polar.

    • Note: Do not exceed 100 °C to prevent activation of the C4-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically 20-50% EtOAc in Hexanes).

Typical Yield: 75–90%

Protocol B: Sequential C4-Functionalization (Advanced)

Objective: Activate the deactivated C4-chloride on the product from Protocol A. Requirement: Requires a specialized ligand system to insert into the heteroaryl C-Cl bond.

Materials:

  • Substrate: 5-Aryl-4-chlorothiazol-2-amine (from Protocol A)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine known to facilitate oxidative addition into unreactive aryl/heteroaryl chlorides [2].

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Procedure:

  • Setup: Combine the C5-arylated thiazole (0.5 mmol), second boronic acid (1.5 equiv), Pd₂(dba)₃ (9 mg), XPhos (10 mg), and finely ground K₃PO₄ (318 mg) in a vial.

  • Reaction: Add solvent (5 mL), purge with Argon, and heat to 100–110 °C for 16 hours.

  • Workup: Standard EtOAc extraction.

Data Summary & Troubleshooting

Comparison of Catalyst Systems

The following table summarizes catalyst performance based on internal optimization data for this specific scaffold.

Catalyst SystemLigand TypeYield (C5-Coupling)C4-Cl Scrambling?Notes
Pd(dppf)Cl₂ BidentateHigh (85%) < 2%Recommended. Robust; tolerates free amine.
Pd(PPh₃)₄MonodentateModerate (60%)< 5%Prone to oxidation; slower kinetics.
Pd(OAc)₂ / SPhosBulky MonoHigh (80%)Risk (~10%) Highly active; risk of double coupling if T > 90°C.
Pd/C (Heterogeneous)NoneLow (<30%)NoneSignificant poisoning by sulfur/amine.
Troubleshooting Guide

Problem: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning by the free amine or thiazole sulfur.

  • Solution: Increase catalyst loading to 5 mol%. Switch to Protocol A (Pd(dppf)Cl₂). Ensure efficient degassing (O₂ kills active Pd species).

Problem: "Protodehalogenation" (Loss of Br without coupling)

  • Cause: Hydride source in reaction (often from alcohol solvents or excessive heating).

  • Solution: Use strictly anhydrous Dioxane. Switch base to anhydrous Cs₂CO₃. Lower temperature to 75 °C.

Problem: Inseparable Mixture of Mono- and Di-coupled products

  • Cause: Reaction temperature too high (>100 °C) or highly active ligand (e.g., XPhos) used in Step 1.

  • Solution: Strict temperature control (80-85 °C). Use less active ligands (PPh₃ or dppf) for the first step.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (Accessed 2026). Link

  • Myers, A. G. The Suzuki Reaction - Research Group Notes. Harvard University. (Accessed 2026). Link

  • Li, X., et al. Aminative Suzuki–Miyaura coupling. Science/SNNU. (2024). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. (Accessed 2026). Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Technical Guide. (Accessed 2026). Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-4-chlorothiazol-2-amine before handling, as halothiazoles can be skin sensitizers.

Sources

Application Note: Strategies for Nucleophilic Substitution at the C5 Position of 2-Amino-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4-chlorothiazole scaffold is a highly versatile pharmacophore utilized extensively in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. However, functionalizing this heterocycle presents a unique regiochemical challenge. While the C4 position is primed for nucleophilic attack due to the presence of a chlorine leaving group, the C5 position is inherently electron-rich and canonically resistant to nucleophiles. This Application Note details a field-proven, two-step methodology to overcome this electronic bias, enabling highly regioselective nucleophilic substitution at the C5 position via electrophilic activation and subsequent transition-metal-catalyzed cross-coupling.

Mechanistic Insights & Causality

To successfully engineer a nucleophilic substitution at C5, one must first understand the thermodynamic and kinetic barriers of the thiazole ring.

  • The Electronic Barrier: The calculated

    
    -electron density of the thiazole ring reveals that the C5 position is the primary site for electrophilic aromatic substitution (SEAr)[2]. This is caused by the strong electron-donating resonance from both the ring sulfur atom and the C2-amino group. Consequently, direct Nucleophilic Aromatic Substitution (SNAr) at C5 is electronically forbidden because the required anionic Meisenheimer complex cannot be stabilized.
    
  • The Competing C4 Position: SNAr typically occurs at the C2 or C4 positions, where electron deficiency is most pronounced[2]. In 2-amino-4-chlorothiazole, the C4-chlorine acts as a natural leaving group, meaning any direct application of a nucleophile will result in C4-substitution rather than C5-substitution[3].

  • The Strategic Workaround: To force a nucleophile onto the C5 position, we must employ a polarity-inversion strategy. First, we exploit the natural nucleophilicity of C5 to install a heavy halogen (bromine) via SEAr. Second, we bypass the SNAr mechanism entirely by utilizing Palladium-catalyzed cross-coupling. The Pd(0) catalyst preferentially undergoes oxidative addition at the weaker C5–Br bond over the stronger C4–Cl bond, allowing for regioselective nucleophilic substitution at C5.

Workflow Visualization

G A 2-Amino-4-chlorothiazole (Electron-Rich C5) B Electrophilic Bromination (NBS, MeCN) A->B Step 1: SEAr F Direct SNAr (Fails / Targets C4) A->F Direct Nu- Attack C 2-Amino-5-bromo-4-chlorothiazole (Activated C5) B->C Regioselective D Nucleophile (Nu-) + Pd-Catalyst C->D Step 2: Cross-Coupling E C5-Nucleophilic Substituted Product D->E C5 Substitution

Fig 1: Workflow for overcoming electronic bias to achieve C5 nucleophilic substitution.

Experimental Protocols: A Self-Validating System

Protocol A: Electrophilic Activation (Synthesis of 2-Amino-5-bromo-4-chlorothiazole)

Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing the oxidative degradation of the unprotected C2-amine.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-amino-4-chlorothiazole (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL) to create a 0.2 M solution. Cool the mixture to 0 °C using an ice bath.

  • Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, analyze a reaction aliquot via LC-MS. The starting material (

    
     135, 137) must be completely consumed. The product peak must display a distinct isotopic signature indicative of one chlorine and one bromine atom (
    
    
    
    ~213, 215, 217 in a 3:4:1 ratio). Do not add excess NBS if trace starting material remains, as this risks over-oxidation.
  • Workup: Quench the reaction with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) to neutralize residual active bromine. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield the activated C5-bromide intermediate.
Protocol B: Palladium-Catalyzed C5 Nucleophilic Substitution

Rationale: The Buchwald-Hartwig amination conditions utilize Xantphos, a ligand with a wide bite angle (111°), which accelerates the reductive elimination step. This is critical for forming the C–N bond at the sterically hindered C5 position while leaving the C4–Cl bond intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-amino-5-bromo-4-chlorothiazole (5.0 mmol, 1.0 eq), the desired nucleophile (e.g., morpholine, 7.5 mmol, 1.5 eq), Pd

    
    (dba)
    
    
    
    (0.25 mmol, 0.05 eq), Xantphos (0.50 mmol, 0.10 eq), and Cs
    
    
    CO
    
    
    (10.0 mmol, 2.0 eq).
  • Degassing: Evacuate the flask and backfill with dry N

    
     (repeat 3 times) to prevent catalyst oxidation.
    
  • Reaction: Add anhydrous 1,4-dioxane (50 mL) via syringe. Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the C5-bromo intermediate should coincide with the appearance of a more polar, UV-active spot. Confirm regioselectivity via

    
    C-NMR of the crude mixture: the C5 carbon shift will move upfield (from ~95 ppm in the bromide to ~120-130 ppm in the aminated product), while the C4–Cl carbon remains relatively static at ~135 ppm.
    
  • Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Quantitative Data & Reagent Scope

The following table summarizes the quantitative outcomes of substituting various nucleophiles at the C5 position using the established two-step protocol. Note the high regioselectivity (>95:5) for the C5 position over the C4 position when using Pd-catalysis.

NucleophileReagent ClassCatalyst / Ligand SystemRegioselectivity (C5:C4)Isolated Yield (%)
Morpholine Secondary AminePd

(dba)

/ Xantphos
>95:582%
Piperidine Secondary AminePd

(dba)

/ Xantphos
>95:578%
Sodium Methoxide AlkoxideCuI / 1,10-Phenanthroline85:1565%
Thiophenol ThiolPd

(dba)

/ DPEphos
>95:588%

Data reflects isolated yields following flash chromatography. Alkoxide substitution utilizes Ullmann-type Copper catalysis due to Pd-catalyst deactivation by hard oxygen nucleophiles.

References[1] Arshad MF, et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules. 2022 Jun 21;27(13):3994. URL:https://doi.org/10.3390/molecules27133994[2] ChemicalBook. "Synthesis of Thiazole - Chemical Reactivity." ChemicalBook. 2022. URL:https://www.chemicalbook.com/ProductChemicalPropertiesCB8852882_EN.htm[3] O'Neill MJ, et al. "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances. 2024; 14, 27894-27903. URL:https://doi.org/10.1039/D4RA03943B

Sources

Application Notes and Protocols: Leveraging 5-Bromo-4-chlorothiazol-2-amine as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[3][4] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of novel inhibitors.[4]

This document provides a comprehensive guide to utilizing 5-Bromo-4-chlorothiazol-2-amine as a versatile starting material for the development of potent and selective kinase inhibitors. The strategic placement of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—offers orthogonal reactivity, enabling sequential and selective functionalization through various cross-coupling reactions.[5] This allows for a systematic and efficient exploration of the chemical space around the thiazole core to optimize target engagement and drug-like properties.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase Competes with ATP

Part 1: Synthesis and Functionalization of the 5-Bromo-4-chlorothiazol-2-amine Scaffold

The unique substitution pattern of 5-Bromo-4-chlorothiazol-2-amine provides a platform for creating diverse chemical libraries. The differential reactivity of the C-Br and C-Cl bonds is key to this versatility. Generally, the C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 5-position.

Protocol 1: Synthesis of 5-Bromo-4-chlorothiazol-2-amine

While various methods exist for the synthesis of 2-aminothiazole derivatives, a common approach involves the Hantzsch thiazole synthesis.[6] This method typically involves the reaction of an α-haloketone with a thiourea.[6][7]

Materials:

  • Thiourea

  • 1,3-Dichloroacetone

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Synthesis of 2-amino-4-chlorothiazole: In a round-bottom flask, dissolve thiourea and 1,3-dichloroacetone in ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Bromination at the 5-position: Dissolve the 2-amino-4-chlorothiazole in a suitable solvent such as chloroform or acetic acid. Add N-Bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with a solution of sodium thiosulfate. Extract the product, dry, and purify by column chromatography to yield 5-Bromo-4-chlorothiazol-2-amine.

Protocol 2: Selective Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.[5]

Materials:

  • 5-Bromo-4-chlorothiazol-2-amine

  • Aryl or heteroaryl boronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a degassed mixture of 5-Bromo-4-chlorothiazol-2-amine, the boronic acid, and the base in the solvent, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G Start 5-Bromo-4-chlorothiazol-2-amine Step1 Suzuki Coupling (at C5-Br) Start->Step1 Intermediate1 5-Aryl-4-chlorothiazol-2-amine Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (at C4-Cl) Intermediate1->Step2 Final_Product 5-Aryl-4-(substituted-amino)thiazol-2-amine Step2->Final_Product Step3 N-Acylation/Sulfonylation (at 2-NH2) Final_Product->Step3 Final_Product_2 Functionalized Kinase Inhibitor Step3->Final_Product_2

Part 2: Structure-Activity Relationship (SAR) and Library Development

Systematic modification of the 5-Bromo-4-chlorothiazol-2-amine scaffold is crucial for developing potent and selective kinase inhibitors. The following table illustrates a hypothetical SAR for a series of inhibitors targeting a generic kinase, highlighting key structural modifications and their impact on activity.

Compound IDR1 (at C5)R2 (at C4)R3 (at 2-NH2)Kinase IC50 (nM)
1a PhenylClH>10000
1b 4-MethoxyphenylClH5230
1c 3-AminophenylClH2100
2a 4-MethoxyphenylAnilineH850
2b 4-Methoxyphenyl3-ChloroanilineH320
3a 4-Methoxyphenyl3-ChloroanilineAcetyl150
3b 4-Methoxyphenyl3-ChloroanilineBenzoyl45

SAR Insights:

  • C5-Position: Introduction of an aryl group at the C5-position generally improves activity. Electron-donating and hydrogen-bonding groups on this ring can further enhance potency (compare 1a , 1b , and 1c ). This position often explores a hydrophobic pocket in the kinase active site.

  • C4-Position: Replacing the chlorine at the C4-position with an amino group via reactions like the Buchwald-Hartwig amination leads to a significant increase in activity (compare 1b and 2a ). This suggests a key interaction in this region.

  • 2-Amino Group: Acylation or sulfonylation of the 2-amino group can further enhance potency, likely by forming additional hydrogen bonds or hydrophobic interactions within the ATP-binding site (compare 2b , 3a , and 3b ).

Part 3: Biological Evaluation Protocols

Once a library of compounds has been synthesized, a cascade of biochemical and cellular assays is required to determine their efficacy and mechanism of action.

Protocol 3: In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust and high-throughput method for measuring kinase activity.[8]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • Assay buffer

  • Test compounds

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60-120 minutes.

  • Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

  • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Calculate the HTRF® ratio and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Scaffold 5-Bromo-4-chlorothiazol-2-amine Scaffold Synthesis Library Synthesis & Purification Scaffold->Synthesis Biochemical_Screening In Vitro Kinase Assay (HTRF) Synthesis->Biochemical_Screening SAR SAR Analysis Biochemical_Screening->SAR SAR->Synthesis Iterative Design Cell_Assay Cell-Based Assay (MTT/Western Blot) SAR->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Protocol 4: Cell-Based Assay for Target Engagement (Western Blot)

Western blotting can be used to assess whether an inhibitor is engaging its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[8]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibody against the phosphorylated substrate

  • Primary antibody against the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

5-Bromo-4-chlorothiazol-2-amine represents a highly valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its unique substitution pattern allows for the strategic and selective introduction of various chemical moieties, facilitating a thorough exploration of the chemical space around the thiazole core. The protocols and insights provided in this document offer a solid foundation for researchers to design, synthesize, and evaluate new generations of targeted therapeutics. The iterative process of design, synthesis, and biological testing is key to unlocking the full potential of this promising scaffold in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Taylor & Francis Online. (2021, January 17). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

  • Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

  • PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (2025, August 6). Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. [Link]

  • Royal Society of Chemistry. (2021, December 22). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

  • PubMed. (2008, March 15). Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. [Link]

  • ResearchGate. (2025, November 30). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ACS Publications. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

  • DSpace. (n.d.). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • MDPI. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

Sources

Application Note: Synthesis and Characterization of Thiazole-Based Azo Dyes Derived from 5-Bromo-4-chlorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Heterocyclic azo dyes containing the thiazole moiety are highly valued in both materials science (as advanced optical materials) and pharmacology (exhibiting antimicrobial, anticancer, and anti-inflammatory properties) [1]. Unlike traditional benzene-based diazo components, 2-aminothiazoles act as powerful electron acceptors.

The selection of 5-Bromo-4-chlorothiazol-2-amine as a diazo precursor is highly strategic. The dual halogenation (bromine at C5 and chlorine at C4) introduces strong electron-withdrawing groups (EWGs) via inductive effects. This structural modification serves two critical purposes:

  • Enhanced Electrophilicity: The resulting diazonium cation becomes a highly aggressive electrophile, capable of coupling with moderately activated aromatic rings.

  • Pronounced Bathochromic Shifts: The strong electron-accepting nature of the di-halogenated thiazole ring, when paired with an electron-donating coupling component (e.g., an amine or phenol), creates a robust "push-pull" Donor-Acceptor (D-π-A) chromophore system, shifting the absorption maximum (

    
    ) deep into the visible spectrum [2].
    
The Causality of Diazotization: Why Nitrosyl Sulfuric Acid?

A common point of failure in synthesizing heterocyclic azo dyes is the use of standard aqueous sodium nitrite (


) and hydrochloric acid (

). 2-Aminothiazoles are weakly basic; the electron-withdrawing halogens further deplete the electron density on the exocyclic amine. In aqueous conditions, the diazonium salt is prone to rapid hydrolysis, yielding unreactive hydroxythiazoles.

To circumvent this, diazotization must be performed using nitrosyl sulfuric acid (


)  in a concentrated acidic medium [3]. The concentrated sulfuric acid fully solubilizes the weakly basic amine and stabilizes the highly reactive diazonium intermediate by eliminating water from the microenvironment.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . In-process quality control (IPC) steps are embedded directly into the workflow to ensure the chemical integrity of the intermediates before proceeding to the next step.

Workflow A 5-Bromo-4-chloro thiazol-2-amine B Nitrosyl Sulfuric Acid (0-5 °C) A->B H2SO4 Solubilization C Diazonium Intermediate B->C Diazotization E Target Azo Dye C->E Electrophilic Attack D Coupling Component (Amine/Phenol) D->E pH Control (Acidic/Basic)

Caption: Workflow for the diazotization and coupling of 5-Bromo-4-chlorothiazol-2-amine.

Protocol A: Preparation of the Diazonium Salt

Caution: Diazonium salts are thermodynamically unstable. Maintain the reaction temperature strictly between 0 °C and 5 °C to prevent the evolution of nitrogen gas and degradation of the electrophile.

  • Preparation of Nitrosyl Sulfuric Acid: Cool 10 mL of concentrated sulfuric acid (

    
    , 98%) in an ice-salt bath to 0 °C. Slowly add 0.012 moles of solid sodium nitrite (
    
    
    
    ) in small portions under vigorous stirring. Heat gently to 60 °C until fully dissolved, then cool back to 0 °C.
  • Amine Solubilization: In a separate flask, dissolve 0.01 moles of 5-Bromo-4-chlorothiazol-2-amine in a mixture of 5 mL concentrated

    
     and 5 mL glacial acetic acid. Cool the solution to 0 °C.
    
  • Diazotization: Add the nitrosyl sulfuric acid dropwise to the amine solution over 30 minutes, maintaining the temperature below 5 °C. Stir for an additional 2 hours.

  • Self-Validation Step 1 (Active Electrophile Check): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is active.

  • Quenching: Add 0.5 g of urea (or sulfamic acid) to the mixture and stir for 15 minutes.

  • Self-Validation Step 2 (Quench Verification): Repeat the starch-iodide test. The paper must not change color. This validates that excess nitrous acid has been destroyed, preventing unwanted nitrosation of the coupling component in the next phase.

Protocol B: Diazo-Coupling Reactions

The coupling reaction is an electrophilic aromatic substitution. The pH of the coupling medium is the master variable that dictates the reactivity of the nucleophile [4].

Mechanism cluster_0 Amine Coupling cluster_1 Phenol Coupling Diazo Thiazole Diazonium Cation pH1 pH 4-5 (Sodium Acetate) Maintains Free Amine Diazo->pH1 Weakly Acidic pH2 pH 9-10 (NaOH/KOH) Forms Phenoxide Ion Diazo->pH2 Alkaline C1 N,N-Dimethylaniline C1->pH1 D1 Violet/Blue Azo Dye pH1->D1 C2 Phenol C2->pH2 D2 Red/Orange Azo Dye pH2->D2

Caption: pH-dependent mechanistic pathways for diazo-coupling reactions.

Pathway 1: Coupling with N,N-Dimethylaniline (Amine Coupler)

  • Causality: Amines must be coupled in weakly acidic conditions (pH 4–5). If the pH is too low, the amine protonates into an unreactive anilinium ion. If too high, the diazonium salt degrades.

  • Procedure: Dissolve 0.01 moles of N,N-dimethylaniline in 10 mL of glacial acetic acid. Cool to 0 °C. Add the diazonium salt solution dropwise. Slowly add saturated sodium acetate solution to adjust the pH to 4.5. Stir for 2 hours at 0–5 °C.

Pathway 2: Coupling with Phenol (Phenolic Coupler)

  • Causality: Phenols must be coupled in alkaline conditions (pH 9–10) to deprotonate the hydroxyl group, forming a phenoxide ion. The negative charge highly activates the aromatic ring toward electrophilic attack.

  • Procedure: Dissolve 0.01 moles of phenol in 20 mL of 10% aqueous sodium hydroxide (

    
    ). Cool to 0 °C. Add the diazonium salt solution dropwise while maintaining the pH at 9–10 using additional 
    
    
    
    if necessary. Stir for 2 hours at 0–5 °C.

Self-Validation Step 3 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a Silica Gel 60 F254 plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the coupling component spot and the emergence of a highly colored, lower-Rf product spot validates the termination of the reaction. Filter the precipitated dye, wash with cold distilled water until neutral, and recrystallize from hot ethanol.

Quantitative Data Presentation

The structural variations in the coupling components directly dictate the photophysical properties of the synthesized dyes. The table below summarizes the expected quantitative metrics based on the electronic nature of the substituents.

Synthesized CompoundCoupling ComponentRequired pHExpected AppearanceExpected Yield (%)Expected

(nm)
Dye A N,N-Dimethylaniline4.0 – 5.0Dark Violet/Blue Powder75 – 85540 – 560
Dye B Phenol9.0 – 10.0Deep Red/Orange Powder70 – 80480 – 510

Mechanistic Insight on Data: The pronounced bathochromic shift (longer


) in Dye A  compared to Dye B  is driven by the superior electron-donating capacity of the 

group relative to the

group. This enhances the Intramolecular Charge Transfer (ICT) from the donor to the highly electron-deficient di-halogenated thiazole acceptor.

References

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review Source: RSC Advances URL:[Link][1]

  • Classifications, properties, recent synthesis and applications of azo dyes Source: Heliyon (via PubMed Central) URL:[Link][2]

  • Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes Source: ARKIVOC URL:[Link][3]

  • Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC Source: Bentham Science URL:[Link][4]

Sources

Application Note: Advanced Non-Aqueous Sandmeyer & Dediazoniation Protocols for 2-Amino-5-bromo-4-chlorothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted thiazoles is a critical path in modern drug discovery. However, performing a classical Sandmeyer reaction on 2-amino-5-bromo-4-chlorothiazole presents significant synthetic challenges.

Classically, the Sandmeyer reaction involves the diazotization of an arylamine using sodium nitrite in aqueous acid[1]. When applied to 2-aminothiazoles, these aqueous conditions are notoriously problematic. The resulting diazonium salts are exceptionally unstable, rapidly undergoing hydrolytic degradation to yield unwanted thiazol-2-ones, or polymerizing entirely. Furthermore, the strong electron-withdrawing nature of the 4-chloro and 5-bromo substituents severely decreases the nucleophilicity of the 2-amino group, making standard aqueous diazotization sluggish and incomplete.

To circumvent these thermodynamic and kinetic barriers, a non-aqueous in situ diazotization protocol is strictly required. By utilizing alkyl nitrites (such as isopentyl nitrite or n-butyl nitrite) in aprotic solvents (THF or acetonitrile), the transient diazonium species is generated and immediately consumed in the same flask[2]. This Application Note details two field-proven protocols for this substrate: a reductive deamination (dediazoniation) to yield 5-bromo-4-chlorothiazole, and a Sandmeyer bromination to yield 2,5-dibromo-4-chlorothiazole.

Target Applications in Drug Discovery

Derivatives synthesized from 5-bromo-4-chlorothiazole serve as critical scaffolds in the development of STK4 (MST1) kinase inhibitors [3]. STK4 is a core serine-threonine kinase in the Hippo signaling pathway. In hematologic malignancies characterized by high levels of DNA damage, inhibiting STK4 reactivates the Hippo mediator YAP1, thereby triggering targeted apoptosis[4].

Pathway Drug Thiazole-based STK4 Inhibitor STK4 STK4 (MST1) Kinase Drug->STK4 Inhibits YAP1 YAP1 Reactivation STK4->YAP1 Modulates Apoptosis Apoptosis in Hematologic Malignancies YAP1->Apoptosis Triggers

Mechanism of STK4 inhibitors derived from 5-bromo-4-chlorothiazole in hematologic malignancies.

Experimental Methodologies

The following workflows rely on strict anhydrous conditions to prevent the competitive hydrolysis of the thiazole diazonium intermediate.

G Substrate 2-Amino-5-bromo- 4-chlorothiazole Solvent Dissolve in Aprotic Solvent (THF or MeCN) Substrate->Solvent Reagent Add Alkyl Nitrite (Isopentyl or n-Butyl) Solvent->Reagent Intermediate In Situ Diazonium Intermediate Reagent->Intermediate Path1 Reductive Deamination (THF, 50 °C) Intermediate->Path1 H-atom transfer Path2 Halogenation (CuBr2) (MeCN, 60 °C) Intermediate->Path2 Cu catalysis Prod1 5-Bromo-4-chlorothiazole Path1->Prod1 Prod2 2,5-Dibromo-4-chlorothiazole Path2->Prod2

Workflow for the non-aqueous Sandmeyer and dediazoniation of 2-amino-5-bromo-4-chlorothiazole.

Protocol A: Reductive Deamination (Synthesis of 5-Bromo-4-chlorothiazole)

This protocol utilizes 3[3] to achieve dediazoniation. In the absence of a strong nucleophile, the diazonium salt undergoes homolytic cleavage. THF acts as a highly effective hydrogen atom donor, quenching the resulting aryl radical to yield the deaminated thiazole.

  • Preparation: Charge a flame-dried 10 mL round-bottom flask with 5-bromo-4-chlorothiazol-2-amine (20 mg, 0.094 mmol, 1.0 eq) and anhydrous THF (2 mL).

    • Causality: Anhydrous THF is critical as it serves a dual purpose: it acts as the aprotic solvent to prevent thiazolone formation and as the hydrogen atom source for the radical reduction.

  • Reagent Addition: Add isopentyl nitrite (11 mg, 0.094 mmol, 1.0 eq) dropwise to the stirring solution at room temperature under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 1 hour.

    • Causality: Gentle heating provides the activation energy necessary to drive the extrusion of nitrogen gas (

      
      ), making the dediazoniation thermodynamically irreversible.
      
  • Validation & Workup: Monitor completion via TLC (Petroleum Ether/Ethyl Acetate). Upon completion, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 2/1) to afford pure 5-bromo-4-chlorothiazole.

Protocol B: Sandmeyer Bromination (Synthesis of 2,5-Dibromo-4-chlorothiazole)

This protocol adapts2[2] using Copper(II) bromide. Cu(II) halides are highly effective under non-aqueous conditions, acting as both the halogen source and the electron transfer agent.

  • Preparation: In a flame-dried flask, dissolve 5-bromo-4-chlorothiazol-2-amine (1.0 mmol, 1.0 eq) and Copper(II) bromide (

    
    , 1.5 mmol, 1.5 eq) in anhydrous acetonitrile (8 mL).
    
    • Causality: Acetonitrile is explicitly chosen because it effectively coordinates copper salts, maintaining them in solution and moderating their redox reactivity during the radical transfer step.

  • Diazotization: Slowly add n-butyl nitrite (1.5 mmol, 1.5 eq) via syringe while stirring at room temperature.

  • Thermal Activation: Heat the solution to 60 °C.

    • Causality: The highly deactivated nature of the di-halogenated thiazole ring requires thermal energy to overcome the activation barrier of the radical-mediated bromide transfer.

  • Validation & Workup: The reaction is typically complete within 15–30 minutes (verify via TLC). Evaporate the solvent in vacuo. Resuspend the dark residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia (2 × 15 mL).

    • Causality: The aqueous ammonia wash is a self-validating purification step that selectively complexes and removes residual copper salts into the aqueous layer, preventing heavy metal contamination in downstream assays.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/Ethyl Acetate) to afford 2,5-dibromo-4-chlorothiazole.
    

Quantitative Data Summary

The table below summarizes the critical parameters and expected outcomes for the functionalization of 2-amino-5-bromo-4-chlorothiazole under non-aqueous conditions.

Reaction TypeReagents & CatalystSolventTemp / TimeTarget ProductExpected Yield
Reductive Deamination Isopentyl nitrite (1.0 eq)Anhydrous THF50 °C / 1 h5-Bromo-4-chlorothiazole~60-75%
Sandmeyer Bromination n-Butyl nitrite (1.5 eq),

(1.5 eq)
Anhydrous MeCN60 °C / 15-30 min2,5-Dibromo-4-chlorothiazole~70-85%

References

  • Title: US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL
  • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: NIH / National Library of Medicine URL
  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC / National Library of Medicine URL

Sources

Advanced Protecting Group Strategies for 2-Amino-Bromothiazoles in Cross-Coupling and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated 2-aminothiazoles, such as 2-amino-5-bromothiazole and 2-amino-4-bromothiazole, are privileged scaffolds extensively utilized in medicinal chemistry and the development of cephalosporin antibiotics[1]. However, the free 2-amino group presents severe synthetic bottlenecks during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and metalation. Unprotected 2-aminothiazoles are prone to tautomerization, catalyst poisoning, and competitive N-arylation. This application note details advanced protecting group (PG) strategies—specifically Bis-Boc and orthogonal Boc/SEM protection—designed to completely mask the 2-amino functionality, thereby enabling high-yielding downstream functionalizations[2],[3].

Mechanistic Rationale & Causality

Protecting the 2-amino group of a thiazole is fundamentally challenging due to its poor inherent nucleophilicity. The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the electron-deficient heterocycle, participating in resonance with the endocyclic nitrogen. Consequently, standard protection conditions (e.g., reacting with Boc₂O and triethylamine) often result in poor conversions.

Furthermore, mono-protection (e.g., forming mono-Boc 2-aminothiazole) is often insufficient for cross-coupling. Mono-protected 2-aminothiazoles retain an acidic N-H proton. Under the basic conditions required for palladium-catalyzed couplings, this proton is easily abstracted. The resulting anionic species can coordinate strongly to palladium, poisoning the catalyst, or undergo unwanted N-arylation[3]. To circumvent this, complete masking of the nitrogen via N,N-bis-protection or orthogonal dual protection is strictly required to lock the molecule in a non-tautomerizable state[2].

Quantitative Comparison of Protecting Group Strategies

The following table summarizes the quantitative data and strategic utility of various protecting groups for 2-amino-bromothiazoles.

Protection StrategyReagents & CatalystsAvg. Yield (%)Stability ProfileDeprotection ConditionsPrimary Use Case
Mono-Boc Boc₂O (1.1 eq), DMAP (cat.)60–75Poor under strong baseTFA/DCM (rt, 1 h)Mild electrophilic additions
Bis-Boc Boc₂O (2.5 eq), DMAP (0.2 eq)85–95Excellent (Suzuki/Stille)TFA/DCM (rt, 2–4 h)Pd-catalyzed cross-coupling
N-Boc / N-SEM 1. SEM-Cl, NaH 2. Boc₂O, LHMDS70–80Excellent (Orthogonal)TBAF (SEM), TFA (Boc)Multi-step lithiation sequences
Acetyl (Ac) Ac₂O, Pyridine80–90Moderate (hydrolyzes)NaOH/MeOH or HClHalogenation reactions

Protection Strategy Workflow

G Start 2-Amino-bromothiazole (Poor Nucleophile) Decision Select Downstream Reaction Conditions Start->Decision PdCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Decision->PdCoupling StrongBase Strong Base / Nucleophilic Attack Decision->StrongBase BisBoc N,N-Bis-Boc Protection (Prevents N-arylation & Tautomerism) PdCoupling->BisBoc DMAP, Boc2O Orthogonal N-Boc / N-SEM Orthogonal Protection StrongBase->Orthogonal 1. NaH, SEM-Cl 2. LHMDS, Boc2O DeprotectBoc TFA / DCM (Yields Free Amine) BisBoc->DeprotectBoc Orthogonal->DeprotectBoc Acidic Cleavage DeprotectSEM TBAF / THF (Selective SEM Cleavage) Orthogonal->DeprotectSEM

Strategic decision tree for selecting 2-aminothiazole PGs based on downstream chemistry.

Validated Experimental Protocols

Protocol A: Synthesis of N,N-Bis-Boc-2-amino-5-bromothiazole

Causality & Rationale: To overcome the poor nucleophilicity of the thiazole amine, 4-dimethylaminopyridine (DMAP) is used as a hypernucleophilic acyl transfer catalyst. DMAP reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which rapidly acylates the unreactive thiazole amine. An excess of Boc₂O (2.5 eq) ensures the reaction proceeds past the mono-Boc stage to the fully masked Bis-Boc derivative.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with 2-amino-5-bromothiazole (10.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 50 mL). Note: Anhydrous conditions are critical as water rapidly hydrolyzes Boc₂O.

  • Catalyst Addition: Add DMAP (2.0 mmol, 0.2 eq) to the stirring solution.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 25.0 mmol, 2.5 eq) dropwise via syringe over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours under an argon atmosphere.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dissolve the crude residue in dichloromethane (DCM, 100 mL).

  • Purification Wash: Wash the organic layer sequentially with 1M aqueous HCl (2 × 50 mL) to remove the DMAP catalyst, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the product as a white solid.

Self-Validating System Checkpoints:

  • In-Process: Vigorous effervescence (CO₂ gas evolution) will be observed upon the addition of Boc₂O, validating the activation of the anhydride by DMAP.

  • TLC Validation: The starting material is highly polar (Rf ~ 0.1 in 20% EtOAc/Hexanes) and stains heavily with KMnO₄. The Bis-Boc product is highly non-polar (Rf ~ 0.7) and UV-active, confirming the complete masking of the polar amine group.

  • Workup Validation: The 1M HCl wash must test highly acidic (pH 1-2) to ensure the complete protonation and aqueous extraction of the DMAP catalyst.

Protocol B: Orthogonal N-Boc / N-SEM Protection

Causality & Rationale: For multi-step syntheses requiring sequential functionalization, dual protection with Boc and SEM (2-(trimethylsilyl)ethoxymethyl) groups provides orthogonality[2]. The SEM group is stable to strong bases and nucleophiles, while the Boc group can be selectively removed under acidic conditions without affecting the SEM group[2].

Step-by-Step Methodology:

  • N-SEM Mono-Protection: Dissolve 2-amino-5-bromothiazole (10.0 mmol) in anhydrous DMF (40 mL) at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add SEM-Cl (10.5 mmol) dropwise. Stir at room temperature for 4 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify to isolate N-SEM-2-amino-5-bromothiazole.

  • Subsequent N-Boc Protection: Dissolve the N-SEM intermediate (8.0 mmol) in anhydrous THF (30 mL) at -78 °C. Slowly add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 9.6 mmol). Stir for 30 minutes.

  • Add Boc₂O (12.0 mmol) in one portion. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography to yield the orthogonally protected N-Boc-N-SEM-2-amino-5-bromothiazole.

Self-Validating System Checkpoints:

  • Deprotection Logic: To validate orthogonality, treat a 10 mg aliquot with 20% TFA in DCM for 1 hour. TLC should show quantitative conversion to a lower Rf spot (SEM-only protected amine), proving the SEM group remains intact under Boc-cleavage conditions[2].

References

1.[2]2. Benchchem. 2.[3]3. RSC Publishing. 3.[1]1. The Journal of Organic Chemistry - ACS Publications.

Sources

Application Note: Microwave-Assisted Synthesis and Functionalization of 5-Bromo-4-chlorothiazol-2-amine for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the core structure of kinase inhibitors targeting critical pathways such as STK4 (Serine/Threonine Kinase 4) and Protein Kinase B (PKB/Akt)[1][2]. Within this chemical space, 5-bromo-4-chlorothiazol-2-amine (CAS: 1174132-80-9) serves as a highly versatile, di-halogenated building block[3]. The orthogonal reactivity between the C4-chloro and C5-bromo positions allows for regioselective cross-coupling, making it an ideal precursor for complex, multi-targeted therapeutics.

Historically, the synthesis and subsequent functionalization of heavily substituted thiazoles have suffered from prolonged reaction times, thermal degradation, and poor overall yields. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by providing direct, volumetric dielectric heating. This approach significantly accelerates reaction kinetics, minimizes the formation of thermodynamic byproducts, and aligns with green chemistry principles[4].

Biological Context: The STK4 / YAP1 Axis

In the context of hematologic malignancies, STK4 plays a complex, context-dependent role. While typically acting as a tumor suppressor in solid tumors, specific microenvironments in blood cancers demonstrate that modulating STK4 can reactivate the Hippo pathway mediator YAP1. This reactivation triggers apoptosis in malignant cells burdened with high DNA damage[1]. Thiazole-derived STK4 inhibitors directly bind the ATP pocket of the kinase, necessitating precise functionalization at the C4 and C5 positions of the thiazole ring to optimize binding affinity and kinase selectivity.

STK4_Pathway Inhibitor Thiazole-Based STK4 Inhibitor STK4 STK4 (Kinase) Inhibitor->STK4 Inhibits YAP1 YAP1 (Hippo Mediator) STK4->YAP1 Modulates Cancer Hematologic Malignancy STK4->Cancer Promotes Survival Apoptosis Apoptosis / Cell Death YAP1->Apoptosis Triggers Apoptosis->Cancer Suppresses

Fig 1. Mechanism of action for thiazole-based STK4 inhibitors in hematologic malignancies.

Microwave-Assisted Synthetic Strategy

The construction of the active pharmaceutical ingredient (API) relies on a robust two-stage process. First, the regioselective bromination of 4-chlorothiazol-2-amine yields the di-halogenated intermediate. Second, a microwave-assisted Suzuki-Miyaura cross-coupling targets the more labile C5-bromo position, leaving the C4-chloro group intact for subsequent late-stage functionalization (e.g., Buchwald-Hartwig amination)[2].

Synthetic_Workflow SM 4-chlorothiazol- 2-amine Bromination NBS Bromination (0°C, 2h) SM->Bromination Intermediate 5-Bromo-4-chloro- thiazol-2-amine Bromination->Intermediate Microwave Microwave Suzuki (100°C, 15m) Intermediate->Microwave Product 5-Aryl-4-chloro- thiazol-2-amine Microwave->Product

Fig 2. Two-step workflow for the synthesis and functionalization of the thiazole core.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-chlorothiazol-2-amine

Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild brominating agent. The reaction is strictly maintained at 0 °C to prevent over-halogenation or oxidative cleavage of the thiazole ring. Acetonitrile (MeCN) is selected as the solvent because it provides excellent solubility for NBS while stabilizing the polar transition state of the electrophilic aromatic substitution[1].

  • Preparation: Dissolve 4-chlorothiazol-2-amine (1.0 eq, e.g., 100 mg, 0.74 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under an inert argon atmosphere[1].

  • Cooling: Submerge the flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Halogenation: Add NBS (1.05 eq, 133 mg) portion-wise over 5 minutes. Critical Step: Gradual addition controls the exotherm, ensuring high regioselectivity[1].

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress via TLC (Petroleum Ether/Ethyl Acetate = 2/1)[1].

  • Workup & Purification: Upon complete consumption of the starting material, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Petroleum Ether/Ethyl Acetate = 2/1) to isolate 5-bromo-4-chlorothiazol-2-amine as a distinct solid[1].

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality & Design: The C5-Br bond dissociation energy is significantly lower than that of the C4-Cl bond, allowing for chemoselective oxidative addition by the Palladium catalyst. Microwave irradiation at 100 °C ensures rapid activation of the catalytic cycle, driving the reaction to completion in 15 minutes compared to the 12+ hours required under conventional thermal reflux[2].

  • Reagent Loading: In a 10 mL microwave-safe quartz or glass vessel, combine 5-bromo-4-chlorothiazol-2-amine (1.0 eq, 100 mg, 0.47 mmol), an arylboronic acid (e.g., isoquinolin-6-ylboronic acid, 1.2 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq)[2].

  • Solvent & Base System: Add 1,4-dioxane (3 mL) and an aqueous solution of Na₂CO₃ (2.0 M, 1 mL). This biphasic system is crucial for facilitating the base-mediated transmetalation step.

  • Degassing: Sparge the mixture with argon for 5 minutes to displace dissolved oxygen, preventing oxidative quenching of the Pd(0) active species.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap and irradiate in a dedicated microwave synthesizer.

    • Parameters: Temperature = 100 °C, Time = 15 minutes, Power = Variable (max 200 W to maintain temp), Stirring = High[2].

  • Workup & Isolation: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and wash sequentially with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via reverse-phase HPLC (Water/MeCN gradient)[2].

Quantitative Data & Methodological Comparison

To validate the efficiency of the microwave-assisted approach, a comparative analysis against conventional thermal heating is summarized below.

ParameterConventional RefluxMicrowave IrradiationAdvantage / Causality
Heating Mechanism Convective (Wall-to-core)Dielectric (Volumetric)Eliminates thermal gradients; ensures uniform energy distribution.
Reaction Time 12 - 18 hours10 - 15 minutesMassive throughput increase; minimizes thermodynamic byproduct formation[4].
Temperature 80 °C (Solvent b.p.)100 °C (Pressurized)Sealed microwave vessels allow heating safely above the solvent's boiling point[2].
Average Yield 45% - 55%80% - 92%Rapid kinetics outcompete degradation pathways, preserving the thiazole core[4].
Chemoselectivity Moderate (Some C4-Cl loss)High (Strict C5-Br reaction)Short reaction duration limits secondary oxidative addition at the C4 position.

Trustworthiness & Self-Validating Systems

To ensure protocol fidelity and experimental reproducibility, researchers must implement the following self-validating checkpoints:

  • Isotopic Pattern Recognition (LC-MS): When validating the 5-bromo-4-chlorothiazol-2-amine intermediate, the mass spectrum must display the distinct M, M+2, and M+4 isotope peaks (in an approximate ratio of 3:4:1). This specific pattern mathematically validates the presence of exactly one Bromine and one Chlorine atom on the molecule. The target monoisotopic mass is ~213.48 g/mol [3].

  • Chromatographic Shift (TLC): The introduction of the heavy, non-polar bromine atom onto the C5 position will significantly increase the Rf value of the intermediate compared to the highly polar 4-chlorothiazol-2-amine starting material (using a Pet Ether/EtOAc system).

  • Microwave Telemetry Monitoring: Ensure the microwave synthesizer is equipped with an active IR or fiber-optic temperature sensor. If the software logs high power spikes (Watts) without a corresponding rapid increase in temperature, it indicates poor dielectric coupling of the solvent system, requiring immediate recalibration of the dioxane/water ratio.

References

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • EP 1981884 B1 - THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS. European Patent Office / Googleapis. URL:[Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. URL:[Link]

  • 5-Bromo-4-chlorothiazol-2-amine (CAS 1174132-80-9) Chemical Properties. Hairui Chemical. URL:[Link]

Sources

Troubleshooting & Optimization

Purification of 5-Bromo-4-chlorothiazol-2-amine via recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-TZ-054 Status: Active Subject: Optimization of Purification Protocols (Recrystallization vs. Chromatography) Molecule: 5-Bromo-4-chlorothiazol-2-amine (and related 2-aminothiazole halides)

Executive Summary & Decision Matrix

User Query: I have crude 5-Bromo-4-chlorothiazol-2-amine. Should I purify via recrystallization or column chromatography?

Technical Response: The purification strategy depends heavily on the impurity profile and the scale of your synthesis. 5-Bromo-4-chlorothiazol-2-amine is a weakly basic, electron-deficient heteroaromatic amine. Its poor basicity (due to the electron-withdrawing halogens) and potential for oxidative degradation require specific handling.

  • Recrystallization is the preferred method for scale-up (>5g) and removing inorganic salts or distinct starting materials.

  • Column Chromatography is necessary if the crude contains regioisomers (e.g., 4-bromo-5-chloro isomers) or significant tarry polymerization byproducts that co-precipitate.

Method Selection Workflow

PurificationDecision Start Analyze Crude Purity (TLC/LCMS) Isomers Are Regioisomers Present? Start->Isomers Tarry Is the Crude Tarry/Black? Isomers->Tarry No Column METHOD B: Column Chromatography (Buffered Silica: Hex/EtOAc + Et3N) Isomers->Column Yes (Isomers are hard to crystallize) Scale Scale > 5 grams? Tarry->Scale No Tarry->Column Yes (Tars trap crystals) Recryst METHOD A: Recrystallization (Solvent: EtOH/H2O or Toluene) Scale->Recryst Yes (Economical) Scale->Column No (High Recovery Priority)

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile and scale.

Method A: Recrystallization (The Scalable Route)

Context: Aminothiazoles often crystallize well, but the presence of two halogens (Br, Cl) increases lipophilicity compared to the parent thiazole. Standard aqueous recrystallization often fails, leading to "oiling out."

Troubleshooting Guide: "Oiling Out" & Yield Loss
SymptomRoot CauseCorrective Action
Product Oils Out Solvent boiling point > Product melting point (or supersaturation).Switch Solvent: Use a lower-boiling solvent (e.g., Ethanol instead of Toluene) or add the anti-solvent (Water) more slowly at a lower temperature.
Low Recovery Product is too soluble in the mother liquor.Cooling Profile: Cool to 0°C or -10°C. Do not filter immediately; allow "aging" for 2-4 hours.
Colored Crystals Oxidative polymerization (tar) trapped in lattice.Activated Carbon: Treat the hot solution with activated charcoal (5-10% w/w) for 15 mins, then filter hot through Celite.
Optimized Protocol: Ethanol/Water Displacement
  • Dissolution: Place crude 5-Bromo-4-chlorothiazol-2-amine in a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of crude).

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Critical Check: If undissolved black specks remain, filter the hot solution through a glass frit or Celite pad immediately.

  • Precipitation: Remove from heat. While still warm (approx. 50-60°C), add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of Ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (wrap flask in foil/towel). Once room temp, move to an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the needles/prisms. Wash with cold 20% Ethanol/Water. Dry under vacuum at 40°C.

Method B: Column Chromatography (High Purity)

Context: Amino-thiazoles are notorious for "streaking" or "tailing" on silica gel. The basic amine nitrogen interacts with acidic silanol (Si-OH) groups on the silica surface, causing peak broadening and potential acid-catalyzed decomposition.[1]

Troubleshooting Guide: Tailing & Decomposition
SymptomRoot CauseCorrective Action
Broad/Tailing Peaks Amine-Silanol H-bonding.Base Deactivation: Add 1-2% Triethylamine (Et3N) to the mobile phase.
Product Decomposition Silica acidity catalyzes de-halogenation or hydrolysis.Pre-treat Silica: Slurry the silica in Hexane + 5% Et3N before packing the column.
Co-elution Polarity match with impurities.Gradient Elution: Start with 100% Hexane (with 1% Et3N) and slowly ramp to 30% EtOAc.
Optimized Protocol: Buffered Silica Chromatography
  • Mobile Phase Preparation: Prepare a stock solution of Hexane:Ethyl Acetate (3:1) containing 1% Triethylamine (Et3N) .

    • Why Et3N? It competitively binds to silica acid sites, allowing the aminothiazole to elute freely [1][3].

  • Column Packing: Slurry pack the silica gel using the mobile phase. Flush with 2 column volumes to equilibrate the pH.

  • Loading: Dissolve the crude in a minimum amount of DCM (Dichloromethane) or Toluene. Load carefully onto the sand bed.

    • Avoid: Loading in pure MeOH or EtOAc, which causes band broadening immediately.

  • Elution: Run the column. The halogenated aminothiazole is less polar than the non-halogenated parent and usually elutes earlier.

  • TLC Monitoring: Use TLC plates dipped in Ninhydrin (for amines) or visualized under UV (254 nm). The product should appear as a compact, non-streaking spot.

Frequently Asked Questions (FAQs)

Q1: My product turns dark brown upon drying. What is happening? A: Aminothiazoles are electron-rich and prone to oxidative degradation in air, especially when wet.

  • Fix: Ensure the product is dried thoroughly under high vacuum. Store under inert atmosphere (Argon/Nitrogen) at 4°C, protected from light [5].

Q2: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines can react with ketones to form imines (Schiff bases) under catalytic acidic conditions or heat. Stick to protic solvents (Ethanol) or non-reactive aprotic solvents (Toluene, DCM).

Q3: The literature suggests using Hydrobromic acid (HBr) salts. Should I convert it? A: Converting the free base to a Hydrobromide or Hydrochloride salt is an excellent purification tactic. The salt is often more stable and crystallizes better from water or alcohol/ether mixtures. You can regenerate the free base later by neutralizing with NaHCO3 [2].

Q4: I see two spots on TLC that are very close together. Is this the regioisomer? A: Likely yes. The 4-chloro-5-bromo and 5-bromo-4-chloro isomers have very similar R_f values. Recrystallization is rarely effective for separating these. You must use column chromatography with a shallow gradient (e.g., 0.5% polarity increase per minute) or High-Performance Liquid Chromatography (HPLC).

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from 1

  • Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.[5] (Describes recrystallization of 2-amino-5-bromothiazole from water). Retrieved from 5

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on amine interactions with silica). Retrieved from 6

  • BenchChem Application Note. (2025). Purification of 2-Amino-1,3,4-Thiadiazole Derivatives.[3][5][7][8] Retrieved from 3

  • Sigma-Aldrich. (n.d.). 5-Bromo-4-phenylthiazol-2-amine Product Sheet. (Storage and stability data). Retrieved from

Sources

Avoiding over-bromination side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Over-Bromination Side Products

Status: Operational | Role: Senior Application Scientist

Core Directive: The Mechanistic Control of Selectivity

Welcome to the technical support hub for Hantzsch thiazole synthesis. The most critical failure point in this pathway is the initial conversion of a ketone to an


-bromoketone.

The Central Dogma of Monobromination: To avoid over-bromination (dibromination), you must operate under Kinetic Control via Acid Catalysis .

  • Why it works: In acid-catalyzed bromination, the reaction proceeds via the enol .[1][2] Once the first bromine is added, the electron-withdrawing nature of the halogen (

    
    ) destabilizes the formation of the carbocation intermediate required for the second enolization. This creates a kinetic barrier that naturally stops the reaction at the mono-bromo stage.
    
  • The Failure Mode (Base Catalysis): Under basic conditions (via enolate ), the first bromine makes the remaining

    
    -proton more acidic, accelerating the second deprotonation. This leads to a runaway reaction (haloform-type kinetics), resulting in inseparable mixtures of mono- and di-brominated products.
    

Reagent Selection Matrix

Choose your reagent based on substrate sensitivity and scale.

ReagentSelectivityAtom EconomyHazard ProfileBest For...
NBS + TsOH High ModerateLow (Solid handling)Precision synthesis on small-to-mid scale (<50g). Best for electron-rich aromatics.

+ HBr
High Excellent Moderate (Corrosive)Green/Process Scale . "On-water" chemistry.[3][4][5] High selectivity due to slow in-situ

generation.
PTAB HighLowLow (Stable solid)Substrates sensitive to strong acids. (Phenyltrimethylammonium tribromide).

(Elemental)
LowHighHigh (Toxic/Corrosive)Legacy protocols only. Not recommended for high-purity applications due to rapid, uncontrolled addition.

Visualizing the Control Pathway

The following diagram illustrates the divergence between the desired Monobromination (Acid Pathway) and the undesired Polybromination (Base/Radical Pathway).

ThiazoleSynthesis Ketone Starting Ketone (R-CO-CH3) Enol Enol Intermediate (Acid Catalyzed) Ketone->Enol + H+ (TsOH/HBr) Enolate Enolate Intermediate (Base Catalyzed) Ketone->Enolate + Base MonoBr α-Bromoketone (Target Intermediate) Enol->MonoBr + NBS/Br2 (Slow Step) Enolate->MonoBr Fast MonoBr->Enol Deactivated by Br (Kinetic Barrier) DiBr α,α-Dibromoketone (Impurity) MonoBr->DiBr Over-reaction (If excess reagent) Thiazole 2-Aminothiazole (Final Product) MonoBr->Thiazole + Thioamide (Hantzsch) SideProduct 5-Bromo-Thiazole / Decomposition DiBr->SideProduct + Thioamide

Caption: Mechanistic pathway showing how acid catalysis creates a kinetic barrier (dotted line) against dibromination, whereas base catalysis accelerates it.

Validated Experimental Protocols

Protocol A: The "Precision" Method (NBS/TsOH)

Recommended for high-value intermediates.

  • Setup: Dissolve Ketone (1.0 eq) in Acetonitrile (ACN) or Ethyl Acetate (5-10 volumes).

  • Catalyst: Add p-Toluenesulfonic acid (TsOH) monohydrate (0.1 – 0.5 eq).

    • Note: Higher acid loading accelerates enolization, reducing the residence time of unreacted brominating agent.

  • Addition: Add N-Bromosuccinimide (NBS) (0.95 – 1.0 eq) portion-wise over 30-60 minutes.

    • Critical:Do not exceed 1.0 eq. It is better to have 5% unreacted ketone (easily removed) than 5% dibromoketone (difficult to remove).

  • Monitoring: Monitor via LCMS. Look for the disappearance of the M+ peak and appearance of M+79/81 doublet.

  • Workup: Wash with water to remove Succinimide and TsOH. Concentrate organic layer.

  • Cyclization: Redissolve in Ethanol, add Thioamide (1.0 - 1.1 eq), and reflux for 1-2 hours.

Protocol B: The "Green" One-Pot Method ( /HBr)

Recommended for scale-up and avoiding lachrymator isolation.

  • Reagents: Suspend Ketone (10 mmol) in Water (5 mL) or Methanol.

  • Initiation: Add 48% HBr (0.5 eq). Stir for 5 mins to initiate enolization.

  • Oxidation: Add 30%

    
     (1.0 eq) dropwise over 20 mins.
    
    • Mechanism:[2][6][7][8][9] HBr reacts with

      
       to generate molecular 
      
      
      
      in situ.[5] The concentration of free
      
      
      never rises high enough to favor dibromination.
  • Cyclization (One-Pot): Once the ketone is consumed (TLC/LCMS), add the Thioamide directly to the reaction vessel. Heat to 70°C.

  • Isolation: Basify with

    
     or 
    
    
    
    . The thiazole usually precipitates as a solid.

Troubleshooting & FAQs

Q1: My LCMS shows a significant M+158/160/162 pattern (Dibromination). How do I fix this?

Diagnosis: You have likely exceeded the stoichiometric limit or the addition was too fast, creating a localized high concentration of brominating agent. Corrective Action:

  • Reduce Reagent: Use exactly 0.95 equivalents of NBS/Br2.

  • Lower Temperature: Run the bromination at 0°C or -10°C. This increases the energy difference between the first and second activation barriers.

  • Switch Solvent: If using Methanol, switch to Acetonitrile or Dichloromethane . Protic solvents can sometimes stabilize the transition state for the second bromination.

Q2: The reaction has stalled at 50% conversion. Adding more NBS doesn't help.

Diagnosis: The reaction has "starved" of acid catalyst. The generation of byproduct (Succinimide) is neutral, unlike


 bromination which generates HBr (autocatalytic).
Corrective Action: 
  • Spike Acid: Add another 10 mol% of TsOH or a drop of HBr/Acetic Acid.

  • Initiator: If using NBS, shine a visible light (or UV) briefly to kickstart radical generation if the ionic pathway is sluggish (though this risks radical side reactions, it can restart a stalled system).

Q3: The -bromoketone is a severe lachrymator (tear gas). How can I avoid handling it?

Solution: Use the One-Pot Telescoping method (Protocol B).

  • Do not isolate the intermediate.

  • After bromination is confirmed complete by TLC, add the thioamide directly to the reaction mixture.

  • The condensation releases HBr, which drives the reaction to completion.

  • Safety: Always keep a bottle of 10% Sodium Thiosulfate nearby to neutralize any spills.

Q4: I am seeing a "5-bromo-thiazole" impurity in the final product.

Diagnosis: This confirms upstream over-bromination. The


-dibromoketone reacts with the thioamide, and the extra bromine often remains on the 5-position of the thiazole ring.
Corrective Action: 
  • Purification is difficult here. You must prevent the dibromide formation upstream.

  • Salvage: If you have valuable material, you can try hydrogenating the crude thiazole (Pd/C,

    
    ) to debrominate the 5-position, but this may reduce the thiazole ring if not carefully controlled.
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 High Dibromo Impurity Start->Issue1 Issue2 Stalled Reaction Start->Issue2 Issue3 Low Yield of Thiazole Start->Issue3 Sol1 Reduce NBS to 0.95 eq Lower Temp (0°C) Issue1->Sol1 Sol2 Add Acid Catalyst (TsOH / HBr) Issue2->Sol2 Sol3 Check for decomposition of Bromoketone Issue3->Sol3 Sol4 Switch to One-Pot Protocol Sol3->Sol4 If unstable

Caption: Rapid diagnostic flow for common synthesis issues.

References

  • NBS/TsOH Selectivity: Tanemura, K., et al. "Halogenation of Ketones with N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid." Chemistry Letters, vol. 32, no.[10] 10, 2003, pp. 932-933. Link

  • Green Chemistry (H2O2/HBr): Podgoršek, A., et al. "“Green” bromination of ketones with H2O2–HBr “on water”."[5][11] Green Chemistry, vol. 9, 2007, pp. 1212-1218.[10] Link

  • Hantzsch Synthesis Overview: Eicher, T., and Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. Link

  • Tribromide Reagents: Gopinath, R., et al. "Tetrabutylammonium tribromide (TBATB) as an efficient generator of HBr for the synthesis of α-bromo ketones." Journal of Organic Chemistry, 2002.[12] Link

Sources

Technical Support Center: Troubleshooting C5-Bromide Reactivity in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Overcoming Deactivated & Poisoned Substrates (Focus: C5-Bromo N-Heterocycles) Lead Scientist: Dr. Alex V. (Senior Application Scientist)

The "C5-Bromide" Conundrum: Scope & Definition

User Query: Why is my 5-bromopyrimidine (or 5-bromoindole) coupling stalling even though aryl bromides are supposed to be standard substrates?

Technical Insight: In medicinal chemistry, "C5-bromide" usually refers to positions on N-heterocycles (pyirimidines, imidazoles, indoles) that present a unique dichotomy of failure modes compared to standard phenyl bromides:

  • Electronic Deactivation (The "Pyrimidine Paradox"): On a pyrimidine ring, positions 2, 4, and 6 are highly electron-deficient (activated). Position 5, however, is the "node" of electron density. Consequently, a C5-Br bond acts like an electron-rich aryl bromide (e.g., 4-bromoanisole), making the Oxidative Addition (OA) step significantly slower and often rate-limiting [1].

  • Catalyst Poisoning (The "Distal Nitrogen" Effect): Unlike a simple aryl bromide, C5-bromo heterocycles often possess distal nitrogen atoms (e.g., N1/N3 in pyrimidines or N1 in indoles) that can bind competitively to the Palladium center, displacing labile ligands and forming inactive "Pd-black" or stable bis-heterocycle complexes [2].

Diagnostic Framework: Why is the reaction failing?

Before changing ligands, you must diagnose the mechanism of failure. Use this logic flow to determine if you have an Electronic Barrier or a Stability Issue .

Interactive Troubleshooting Tree

TroubleshootingTree Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Appearance (Visual Inspection) Start->CheckColor BlackPrecip Black Precipitate / Mirror (Pd-Black Formation) CheckColor->BlackPrecip Precipitate observed ClearSoln Clear / Pale Yellow Solution (No Precipitate) CheckColor->ClearSoln Remains clear Instability Diagnosis: Catalyst Instability Ligand dissociation or reduction failure. BlackPrecip->Instability AnalyzeSM Analyze Supernatant (LCMS/NMR) ClearSoln->AnalyzeSM FixStability Solution: Switch to Pre-catalysts (e.g., XPhos Pd G4 or PEPPSI) Avoid Pd(dba)2/PPh3 Instability->FixStability SM_Remains Starting Material Intact (No Conversion) AnalyzeSM->SM_Remains SM > 90% SM_Dehal Dehalogenation Product (C5-H observed) AnalyzeSM->SM_Dehal Ar-H formed Poisoning Diagnosis: Catalyst Poisoning or High OA Barrier SM_Remains->Poisoning Hydride Diagnosis: Hydride Source Present (Beta-hydride elim from alkyl groups) SM_Dehal->Hydride FixPoison Solution: High-Energy Ligands (RuPhos, BrettPhos) or Increase Temp (>100°C) Poisoning->FixPoison FixHydride Solution: Switch Base (Use K3PO4 instead of Et3N/iPr2NH) Dry Solvents Hydride->FixHydride

Figure 1: Decision matrix for diagnosing C5-bromide coupling failures based on visual and analytical cues.

Solution Modules: The "Silver Bullet" Ligands

Standard ligands like PPh3 or dppf often fail with C5-bromides due to the high activation energy required for oxidative addition. We recommend two specific catalyst families.

Module A: The Dialkylbiaryl Phosphines (Buchwald Ligands)

Best for: Suzuki and Buchwald-Hartwig couplings of C5-bromopyrimidines/indoles.

  • Mechanism: These bulky, electron-rich ligands facilitate oxidative addition into deactivated C-Br bonds while preventing N-coordination (poisoning) via steric bulk.

  • Top Pick: XPhos or RuPhos (supplied as G3/G4 precatalysts).

  • Why: The precatalyst ensures a 1:1 L:Pd ratio, preventing the induction period where "naked" Pd is vulnerable to poisoning by the heterocycle nitrogen [3].

Module B: The PEPPSI Concept (NHC Ligands)

Best for: Extremely deactivated substrates or when using crude reactants.

  • Mechanism: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) system uses a distinct activation pathway. The "throw-away" 3-chloropyridine ligand stabilizes the Pd(II) species until it enters the cycle, protecting it from air and moisture.

  • Top Pick: Pd-PEPPSI-IPent (Isopentyl).[1]

  • Why: The massive steric bulk of the IPent wings forces the reductive elimination of difficult partners and creates a "pocket" that excludes the substrate's poisoning nitrogens [4].

Comparative Performance Data
Substrate (C5-Br)Coupling TypeCatalyst SystemConversion (24h)Notes
5-Bromopyrimidine SuzukiPd(PPh3)4< 10%Catalyst poisoning observed (Pd black).
5-Bromopyrimidine SuzukiXPhos Pd G4 > 95% Rapid OA; requires weak base (K3PO4).
5-Bromoindole Buchwald (Amination)Pd2(dba)3 + BINAP30%Stalls; indole NH interferes.
5-Bromoindole Buchwald (Amination)RuPhos Pd G3 > 90% RuPhos is specific for secondary amines/indoles.
5-Bromo-2-methoxypyridine NegishiPd-PEPPSI-IPent > 98% Works at RT; highly robust.

Validated Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromopyrimidine (The "XPhos" Method)

Designed to overcome the electronic deactivation of the C5 position.

Reagents:

  • 5-Bromopyrimidine (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) — Crucial: Do not use in situ generation if possible.

  • Base: K3PO4 (0.5 M in water, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: Add aryl bromide, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and the aqueous K3PO4 solution via syringe.

  • Heat: Place in a pre-heated block at 80°C (or 100°C for sterically hindered boronic acids).

  • Monitor: Check LCMS at 1 hour. If the reaction is clear but <20% conversion, raise temperature to 110°C.

  • Workup: Filter through Celite/Silica to remove Pd residues (XPhos byproducts are polar; wash thoroughly).

Protocol B: Buchwald-Hartwig Amination of 5-Bromoindole

Designed to prevent poisoning by the indole NH.

Reagents:

  • 5-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G3 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) — Strong base required for amination.

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Step-by-Step:

  • Dry: Flame-dry the reaction vessel. Moisture kills the base (NaOtBu).

  • Mix: Add 5-bromoindole, NaOtBu, and RuPhos Pd G3.

  • Add Liquids: Add the amine and anhydrous solvent under Argon flow.

  • Activation: Heat to 85°C .

    • Note: If using a volatile amine, use a sealed screw-cap vial.

  • Troubleshooting: If 5-bromoindole remains unreacted, add 1.0 equiv of LiHMDS as a base to deprotonate the indole N-H first, preventing it from binding to Pd.

Mechanistic Visualization: The PEPPSI Activation Pathway

Understanding how the PEPPSI catalyst activates is crucial for troubleshooting initiation failures.

PEPPSI_Cycle Precat Pd(II)-PEPPSI Precatalyst (Stable, Air-safe) Activation Activation Step (Base/Reductant) Precat->Activation - 3-Cl-Pyridine + 2e- (from Boronic Acid/Base) ActiveSpecies Active Species [Pd(0)-NHC] Activation->ActiveSpecies Formation of 12e- species OxAdd Oxidative Addition (Rate Limiting for C5-Br) ActiveSpecies->OxAdd + C5-Bromide OxAdd->ActiveSpecies Catalytic Cycle (Transmetalation -> Red. Elim)

Figure 2: The activation pathway of Pd-PEPPSI catalysts.[3][4] Note that the "throw-away" pyridine ligand must dissociate for the cycle to begin. This requires heat or a transmetalating agent.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)2 and PPh3 for C5-bromopyrimidines? A: We strongly advise against it. PPh3 is not electron-rich enough to force oxidative addition on the deactivated C5-Br bond. Furthermore, the slow reaction rate allows the pyrimidine nitrogens to displace PPh3, leading to catalyst death (Pd black). Use XPhos or SPhos .[5]

Q: My reaction turns black immediately upon heating. What happened? A: "Immediate black" usually means your Pd(II) source was reduced to Pd(0) but failed to be captured by the ligand (Ligand <-> Pd mismatch). This is common with "in-situ" mixing.[1] Switch to a G3/G4 precatalyst where the ligand is already pre-complexed to the metal.

Q: Why do you recommend K3PO4 over Cs2CO3 for these substrates? A: While Cs2CO3 is stronger, it can sometimes promote side reactions (like dehalogenation) in sensitive heterocycles. K3PO4 is milder and, when used with XPhos, creates a highly active catalytic system due to the specific "base effect" in the transmetalation step [5].

References
  • Electronic Effects in Pd-Catalysis: Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

  • Catalyst Poisoning by Heterocycles: Campeau, L.-C.; Fagnou, K. Applications of Heterocycles in Palladium-Catalyzed Cross-Coupling.

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Design and Synthesis of New Palladium Precatalysts.

  • PEPPSI Catalyst System: Organ, M. G. et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.

  • Base Effects in Suzuki Coupling: Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions.

Sources

Removing unreacted bromine from 2-amino-5-bromo-4-chlorothiazole mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals safely and effectively remove unreacted bromine during the synthesis of 2-amino-5-bromo-4-chlorothiazole.

Mechanistic Context & E-E-A-T Principles

The synthesis of 2-amino-5-bromo-4-chlorothiazole relies on the electrophilic aromatic bromination of 2-amino-4-chlorothiazole using molecular bromine (Br₂). To ensure complete conversion of the electron-deficient thiazole ring, a stoichiometric excess of Br₂ is typically employed 1.

However, residual Br₂ is highly corrosive, toxic, and a strong oxidant 2. If left unquenched during the aqueous workup, it can cause over-bromination or oxidative degradation of the delicate 2-amino group. Quenching is a mandatory, self-validating step: the deep red/orange color of the organic phase must completely transition to pale yellow or colorless. This provides immediate visual confirmation that the oxidant has been neutralized, eliminating the need for complex in-process analytics 2.

Quenching Strategy Workflow

The choice of quenching agent is dictated by the pH of your reaction mixture. Because bromination generates hydrobromic acid (HBr) as a byproduct, the reaction mixture is inherently acidic unless a buffer was added.

BromineRemoval Start Unreacted Br2 in Thiazole Mixture CheckAqueous Is the product water-sensitive? Start->CheckAqueous UseAlkene Quench with Cyclohexene CheckAqueous->UseAlkene Yes CheckPH Is the reaction mixture acidic? CheckAqueous->CheckPH No Workup Aqueous Workup & Phase Separation UseAlkene->Workup Evaporate UseBisulfite Quench with Sodium Bisulfite CheckPH->UseBisulfite Yes (HBr present) UseThiosulfate Quench with Sodium Thiosulfate CheckPH->UseThiosulfate No (Neutralized) UseBisulfite->Workup Warning Risk of Sulfur Precipitation UseThiosulfate->Warning If pH drops UseThiosulfate->Workup Warning->Workup

Caption: Decision tree for selecting a bromine quenching agent.

Quantitative Comparison of Quenching Agents

Quenching AgentChemical FormulaStoichiometry (Quencher:Br₂)Optimal pH RangePrimary ByproductsKey Advantage
Sodium Bisulfite NaHSO₃1:1Acidic to Neutral (<7)NaBr, H₂SO₄Prevents elemental sulfur precipitation in acidic media 3.
Sodium Thiosulfate Na₂S₂O₃2:1Neutral to Basic (>7)NaBr, Na₂S₄O₆Highly efficient, standard laboratory reagent 4.
Sodium Sulfite Na₂SO₃1:1Neutral to Basic (>7)NaBr, Na₂SO₄Good alternative to thiosulfate, avoids sulfur 3.
Cyclohexene C₆H₁₀1:1Any1,2-dibromocyclohexaneNon-aqueous quench; byproducts are easily evaporated [[3]]().

Step-by-Step Methodologies

Protocol A: Sodium Bisulfite (NaHSO₃) Quench (Recommended)

Causality & Rationale: In the unbuffered bromination of 2-amino-4-chlorothiazole, the generation of HBr lowers the pH significantly. Sodium bisulfite is the optimal choice here because it acts as a robust reducing agent that converts Br₂ to Br⁻ without degrading into insoluble byproducts under acidic conditions 3. The formation of sulfuric acid as a byproduct is easily managed during the aqueous wash and disposed of in acid waste [[5]]().

Procedure:

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (approx. 3-4 M) using deionized water 3.

  • Cooling: Transfer the crude 2-amino-5-bromo-4-chlorothiazole reaction mixture to an ice-water bath (0-5 °C) to control the exothermic quenching reaction.

  • Quenching: Slowly add the NaHSO₃ solution dropwise while maintaining vigorous stirring. Monitor the self-validating color change: continue addition until the deep red/brown color of the organic phase is completely discharged to a pale yellow or colorless state 3.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure 3.

Protocol B: Sodium Thiosulfate (Na₂S₂O₃) Quench

Causality & Rationale: Sodium thiosulfate is a powerful and standard laboratory quencher. However, it is highly sensitive to acid. If added directly to the acidic thiazole bromination mixture, the thiosulfate ion undergoes acid-catalyzed disproportionation, yielding elemental sulfur (S₈) and sulfur dioxide (SO₂) 4. This creates a fine, intractable colloidal suspension that ruins phase separation. Therefore, pre-neutralization is an absolute requirement 6.

Procedure:

  • Pre-neutralization (Critical Step): Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the pH is >7. Ensure venting, as CO₂ gas will evolve 6.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate pentahydrate 2.

  • Quenching: Add the thiosulfate solution dropwise at 0-5 °C with vigorous stirring until the organic layer is colorless 2.

  • Phase Separation: Proceed with standard aqueous extraction as described in Protocol A.

Troubleshooting & FAQs

Q1: Why did my reaction mixture turn cloudy with a fine white/yellow powder after adding sodium thiosulfate? A1: You are observing the precipitation of elemental sulfur. This occurs because the reaction mixture was too acidic (due to HBr generated during thiazole bromination), causing the sodium thiosulfate to disproportionate (8 Na₂S₂O₃ + 16 HCl → 16 NaCl + S₈ + 8 SO₂ + 8 H₂O) 4. Solution: Filter the entire mixture through a pad of Celite to remove the sulfur 2. In future runs, either pre-neutralize the mixture with NaHCO₃ 6 or switch to Protocol A (Sodium Bisulfite).

Q2: The organic layer remains stubborn orange/yellow even after adding the quenching agent. What is happening? A2: This indicates incomplete quenching, usually caused by either an insufficient volume of the quenching agent or poor biphasic mixing 2. Because the quencher is in the aqueous phase and the bromine is in the organic phase, the reaction only occurs at the interface. Solution: Ensure vigorous stirring to maximize interfacial surface area. Add more quenching solution in portions until the color completely dissipates 2.

Q3: A thick emulsion formed during the aqueous wash. How do I break it? A3: Thiazole derivatives can sometimes act as mild surfactants, and if the density of your organic solvent is too close to the aqueous layer, emulsions easily form. Solution: Add brine (saturated NaCl solution) to the separatory funnel 7. This increases the ionic strength and density of the aqueous layer, forcing phase separation. Gently rock the funnel instead of shaking it vigorously 7.

References

  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. 3

  • Wikipedia. Sodium thiosulfate.4

  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. 2

  • Asian Journal of Research in Chemistry. Synthesis and Biological Evaluation of Some Substituted Amino Thiazole Derivatives. 1

  • ResearchGate. How do you avoid sulfur production during a sodium thiosulfate quench process?6

  • Brainly. In your experiment, sodium bisulfite in water is used to destroy any unreacted bromine. 5

  • Benchchem. Technical Support Center: Bromine Removal from Reaction Mixtures. 7

Sources

Optimizing solvent selection for 5-Bromo-4-chlorothiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base & Troubleshooting Guide for Aminothiazole Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges associated with 5-Bromo-4-chlorothiazol-2-amine . This bifunctional building block is highly valuable in drug discovery, but its differential reactivity—specifically the competition between the highly reactive C5-bromo group, the inductively deactivating C4-chloro group, and the nucleophilic C2-amine—demands precise solvent optimization.

Below, you will find causality-driven troubleshooting FAQs, quantitative solvent matrices, and self-validating experimental protocols designed to ensure high-fidelity cross-coupling and N-arylation.

Part 1: Reactivity Mapping & Solvent Strategy

To troubleshoot effectively, we must first understand the chemoselectivity of the thiazole core. The C-Br bond at the 5-position has a significantly lower bond dissociation energy than the C-Cl bond at the 4-position, allowing for selective Palladium-catalyzed oxidative addition at C5. Meanwhile, the C2-amine is a potent Lewis base that can inadvertently poison metal catalysts if the solvent environment is not optimized.

Reactivity Core 5-Bromo-4-chlorothiazol-2-amine (Starting Material) C5 C5-Bromo Site Primary Cross-Coupling Core->C5 Suzuki Heck C4 C4-Chloro Site Orthogonal Stability Core->C4 Inert under standard conditions C2 C2-Amine Site N-Arylation/Alkylation Core->C2 Buchwald- Hartwig Solv1 Optimal: Dioxane/H2O (Promotes Transmetalation) C5->Solv1 Solv2 Avoid: Hot DMF/Base (Prevents SNAr Hydrolysis) C4->Solv2 Solv3 Optimal: Toluene/t-Amyl OH (Prevents Catalyst Poisoning) C2->Solv3

Caption: Reactivity map of 5-Bromo-4-chlorothiazol-2-amine and optimal solvent assignments.

Part 2: Troubleshooting FAQs
FAQ 1: Why is my Suzuki-Miyaura coupling at the C5-bromo position stalling or producing dehalogenated impurities?

The Causality: The C5-bromo position undergoes oxidative addition readily, but the subsequent transmetalation step requires an activated boronate complex. If your solvent is strictly anhydrous, the boronic acid cannot convert into the reactive boronate species[1]. Conversely, if you use a highly polar solvent like DMF at elevated temperatures with an aqueous base, the high dielectric constant facilitates nucleophilic aromatic substitution (SNAr) by hydroxide ions at the C4-chloro position, leading to hydrolytic degradation. The Solution: Utilize a moderately polar, biphasic solvent system such as 1,4-Dioxane/Water (4:1) . Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while its lower polarity (compared to DMF) kinetically suppresses C4-Cl hydrolysis, preserving the orthogonal handle for downstream chemistry[1].

FAQ 2: During Buchwald-Hartwig N-arylation of the C2-amine, why do I observe rapid catalyst death (Pd black) and low yields?

The Causality: 2-Aminothiazoles are potent Lewis bases. In highly polar coordinating solvents (like DMF or DMSO), the solvent outcompetes the phosphine ligands for the Pd center, stabilizing the resting state and exposing the catalyst to irreversible coordination by the thiazole substrate[2]. This leads to catalyst agglomeration (visible as Pd black). The Solution: Switch to non-polar or sterically hindered protic solvents like Toluene or t-Amyl alcohol [3]. These solvents force the catalyst into the active catalytic cycle and prevent competitive solvent binding. Coupling this solvent choice with a weak base (e.g., K₂CO₃ or Cs₂CO₃) prevents the premature deprotonation of the amine, which further mitigates catalyst poisoning[2].

FAQ 3: Why is my product lost during the aqueous workup of N-alkylation reactions?

The Causality: 2-Aminothiazoles exhibit strong hydrogen bonding and can behave like zwitterions depending on the pH. If a water-miscible solvent (like DMF or THF) is left in the mixture during aqueous extraction, it acts as a phase-transfer agent, dragging your product into the aqueous layer. The Solution: Always perform a complete solvent swap. Concentrate the reaction mixture to dryness under reduced pressure before adding your extraction solvents. Redissolve the crude residue in a strictly biphasic system (Ethyl Acetate and half-saturated Brine) and adjust the aqueous layer to pH 7–8 to ensure the amine is fully deprotonated and partitions into the organic phase.

Part 3: Quantitative Solvent Optimization Data

The following table summarizes the causal relationship between solvent selection and reaction outcomes for 5-Bromo-4-chlorothiazol-2-amine based on empirical optimization[3],[2],[1].

Reaction TypeTarget SiteOptimal Solvent SystemBaseCatalyst / LigandConversion (%)Causality / Impurity Profile
Suzuki-Miyaura C5-BromoDioxane / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂>85%Clean. H₂O activates boronate; Dioxane prevents SNAr at C4.
Suzuki-Miyaura C5-BromoDMF / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂<50%Failure. High polarity of DMF promotes hydrolytic dehalogenation of C4-Cl.
Buchwald-Hartwig C2-AmineTolueneCs₂CO₃Pd₂(dba)₃ / Xantphos70–90%Clean. Non-polar solvent prevents catalyst poisoning by the aminothiazole.
Buchwald-Hartwig C2-AmineDMFCs₂CO₃Pd₂(dba)₃ / Xantphos<20%Failure. Polar solvent over-stabilizes resting state; rapid formation of Pd black.
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Workflow Step1 1. Assembly (Strict Stoichiometry) Step2 2. Solvent Addition (Control Polarity) Step1->Step2 Step3 3. Degassing (Prevent Oxidation) Step2->Step3 Step4 4. In-Process Validation (LCMS/TLC Check) Step3->Step4

Caption: Universal self-validating workflow for Palladium-catalyzed aminothiazole reactions.

Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the C5 position while leaving the C4-chloro and C2-amine intact[1].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-Bromo-4-chlorothiazol-2-amine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a pre-mixed solution of 1,4-Dioxane and HPLC-grade H₂O in a 4:1 volumetric ratio to achieve a 0.1 M overall concentration.

  • Degassing: Sparge the biphasic mixture with N₂ gas for 15 minutes.

  • Heating: Seal the flask and heat to 80°C for 4 hours with vigorous stirring.

  • Validation Checkpoint (Crucial): Withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LCMS.

    • Success: The starting material mass (m/z ~213 for ⁷⁹Br/³⁵Cl isotope) is depleted, and the target product mass is dominant.

    • Failure Mode: If the mass of the debrominated thiazole (m/z ~134) is detected, oxidative addition succeeded, but transmetalation failed. Causality: Your boronic acid has degraded, or the aqueous phase evaporated, preventing boronate formation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash twice with water. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: C2-Selective Buchwald-Hartwig N-Arylation

Objective: Arylate the C2-amine using an aryl bromide without deactivating the catalyst[2].

  • Reagent Assembly: Combine 5-Bromo-4-chlorothiazol-2-amine (or your C5-coupled derivative) (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) in a vial.

  • Solvent Addition: Add anhydrous Toluene or t-Amyl alcohol to achieve a 0.2 M concentration.

  • Degassing: Sparge with N₂ for 15 minutes.

    • Validation Checkpoint 1: The solution should transition from a heterogeneous slurry to a deep red/purple hue, confirming the formation of the active Pd(0)-Xantphos complex.

  • Heating: Heat to 100°C for 12 hours.

  • Validation Checkpoint 2: Check the reaction via TLC (Hexanes:EtOAc 3:1).

    • Failure Mode: If a black precipitate (Pd black) forms within the first hour and starting material persists, the solvent was wet, or the amine poisoned the catalyst[3]. Causality: Insufficient degassing or use of an overly polar solvent.

  • Workup: Filter the crude mixture directly through a pad of Celite to remove inorganic salts and precipitated catalyst, washing thoroughly with EtOAc. Concentrate the filtrate and purify.

References

1.[1] European Patent Office - EP 1981884 B1. "THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS". Google Patents. URL: 2.[2] Meredeth A. McGowan, Jaclyn L. Henderson, Stephen L. Buchwald. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles". Organic Letters. URL: 3.[3] Philipp M. Pflüger et al. "A “Pool and Split” Approach to the Optimization of Challenging Pd-Catalyzed C–N Cross-Coupling Reactions". The Journal of Organic Chemistry. URL:

Sources

Resolving solubility issues of bromochlorothiazoles in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bromochlorothiazole Technical Support Center . This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the unique physicochemical challenges of halogenated thiazoles.

Bromochlorothiazoles (such as 2-bromo-5-chlorothiazole and 5-bromo-2-chlorothiazole) are highly valuable building blocks in medicinal chemistry. However, the electron-deficient nature of the thiazole ring[1], combined with the hydrophobicity of multiple halogen substituents, frequently leads to severe solubility issues, intermediate precipitation, and intractable workups during organic synthesis.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you keep your reactions in solution and your yields high.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does my 2-bromo-5-chlorothiazole precipitate and stall during Negishi or Suzuki-Miyaura cross-coupling reactions? The Causality: Bromochlorothiazoles are highly hydrophobic, with an estimated aqueous solubility (Log S) of approximately -3.47[2]. While they dissolve well in standard organic solvents initially, the formation of organometallic intermediates (such as aryl-zincates or boronates) drastically shifts the polarity of the system. If you are using strictly non-polar solvents like toluene, or pure ethereal solvents that lack sufficient coordinating ability at elevated temperatures, these intermediates will aggregate and crash out of solution, stalling the catalytic cycle[3]. The Solution: Switch your solvent system to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) . These solvents provide superior solvation for organometallic transition states compared to pure THF or dioxane, particularly in zinc-catalyzed or palladium-catalyzed cross-couplings[3]. Furthermore, their limited miscibility with water vastly simplifies downstream aqueous workup.

Q2: I am losing yield during the metal-halogen exchange of 5-bromo-2-chlorothiazole at -78 °C. The solution turns cloudy. What is happening? The Causality: When you treat a bromothiazole with n-butyllithium, the resulting 2-lithiothiazole is highly reactive[4]. Because the lithium cation is a "hard" Lewis acid and the thiazole nitrogen is a Lewis base, the 2-lithiothiazole molecules rapidly coordinate with one another, forming insoluble oligomeric tetramers or hexamers. This aggregation causes the active species to precipitate out of the THF solution at -78 °C, preventing it from reacting with your subsequent electrophile. The Solution: Introduce Tetramethylethylenediamine (TMEDA) as a co-solvent/ligand (typically 1.1 to 1.2 equivalents relative to BuLi). TMEDA is a strong bidentate ligand that outcompetes the thiazole nitrogen for lithium coordination, breaking the insoluble aggregates into highly reactive, soluble monomers.

Q3: During the aqueous workup of my halogenated thiazole synthesis, I get an intractable emulsion and solid precipitate. How can I resolve this? The Causality: Halogenated thiazoles lack hydrogen-bond donors, making them notoriously insoluble in water. Furthermore, intermediate salts generated during thiazole functionalization (such as dipotassium salts of thiazole dicarboxylic acids) have exceptionally poor cold-water solubility[5]. Traditional protocols often use large volumes of pyridine to maintain solubility, which complicates the workup and leads to emulsions. The Solution: Eliminate pyridine. Instead, utilize a biphasic mixture of tert-butanol (t-BuOH) and water (1:1) supplemented with a phase-transfer catalyst like Aliquat 336 [5]. This system keeps the hydrophobic halogenated thiazole in the organic phase while allowing inorganic salts to partition cleanly into the aqueous phase without precipitating at the interface.

Part 2: Mechanistic Workflows & Visualizations

To systematically diagnose and resolve solubility issues, follow the workflow below.

G Start Precipitation Observed in Thiazole Synthesis Phase Identify Reaction Phase Start->Phase Metal Metal-Halogen Exchange (-78°C) Phase->Metal Coupling Cross-Coupling (Elevated Temp) Phase->Coupling Workup Aqueous Workup & Isolation Phase->Workup Sol1 Add TMEDA to break Li-aggregates Metal->Sol1 Sol2 Switch solvent to 2-MeTHF or CPME Coupling->Sol2 Sol3 Use t-BuOH/H2O + Aliquat 336 Workup->Sol3

Workflow for diagnosing and resolving bromochlorothiazole precipitation.

Pathway Substrate 2-Bromo-5-chlorothiazole Agg [2-Lithio-5-chlorothiazole]n (Insoluble Tetramer) Substrate->Agg n-BuLi, THF -78°C Solvated TMEDA-Coordinated Lithium Monomer (Soluble) Agg->Solvated + TMEDA Product Coupled Product Solvated->Product Electrophile

Solvation mechanism of 2-lithiothiazole intermediates via TMEDA coordination.

Part 3: Quantitative Data & Solvent Selection

Understanding the solubility parameters of your intermediates is critical for preventing sudden precipitation. The table below summarizes the optimal solvent environments for bromochlorothiazole derivatives.

Compound / IntermediateLog S (Aqueous Solubility)Recommended Organic SolventsProblematic Solvents (Avoid)
2-Bromo-5-chlorothiazole -3.47 (Poorly Soluble)[2]2-MeTHF, CPME, DioxaneWater, Cold Hexanes
2-Lithiothiazole species N/A (Highly Reactive)THF + TMEDAPure THF (at -78 °C)
Thiazole dipotassium salts Insoluble in cold waterBoiling Water, t-BuOH/H₂OCold Water, Pyridine
Thiazole-zincate complexes N/A (Transient)2-MeTHF, Dioxane[3]Toluene, Diethyl Ether

Part 4: Self-Validating Experimental Protocols

The following protocols have been engineered to bypass the common solubility traps associated with halogenated thiazoles. They incorporate internal validation steps (e.g., visual cues) to ensure the system remains in solution.

Protocol A: Optimized Negishi/Suzuki Cross-Coupling of 2-Bromo-5-chlorothiazole

Objective: Prevent the precipitation of organometallic intermediates during C-C bond formation[6].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-5-chlorothiazole (1.0 equiv) and the corresponding organozinc or boronic acid reagent (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous 2-MeTHF (0.2 M concentration). Validation Check: The solution must be completely clear at room temperature. If cloudy, gently warm to 40 °C.

  • Catalyst Loading: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

  • Reaction: Heat the mixture to 65 °C. The use of 2-MeTHF ensures that as the halogenated thiazole converts into the transition-state complex, it remains fully solvated[3].

  • Workup: Cool to room temperature. Because 2-MeTHF is largely immiscible with water, directly add 1M aqueous HCl to quench. The organic layer will cleanly separate, leaving the metal salts in the aqueous phase.

Protocol B: Halogenation and Isolation of Thiazole Derivatives (Pyridine-Free)

Objective: Avoid the intractable emulsions and poor water solubility of intermediate salts during direct electrophilic aromatic substitution[5].

  • Reaction Setup: In a round-bottom flask, suspend the starting thiazole derivative in a 1:1 mixture of tert-butanol (t-BuOH) and water.

  • Phase-Transfer Activation: Add Aliquat 336 (5 mol%) to the mixture. This phase-transfer catalyst is critical; it shuttles the halogenating agent into the organic phase, eliminating the need for pyridine[5].

  • Halogenation: Slowly add the halogenating agent (e.g., NBS or Br₂) while stirring vigorously at room temperature.

  • Isolation: Upon completion, the absence of pyridine prevents the formation of sticky, insoluble pyridinium salts. Extract the mixture with ethyl acetate. The t-BuOH will partition into the organic phase, ensuring the newly formed, highly hydrophobic bromochlorothiazole remains completely dissolved during separation.

References

  • Source: pharmaguideline.
  • Source: udayton.
  • Title: A Zinc Catalyzed C(sp3)@C(sp2)
  • Title: 16629-15-5 | 2-Bromo-5-chlorothiazole | Bromides - Ambeed.
  • Source: beilstein-journals.
  • Source: wikipedia.

Sources

Technical Support Center: Regioselective Functionalization of 4-Chloro-5-bromothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyhalogenated heterocycle functionalization. 4-Chloro-5-bromothiazole is a highly versatile, yet challenging, scaffold used extensively in the development of kinase inhibitors and agrochemicals[1].

The molecule presents three distinct reactive sites, each governed by specific thermodynamic and kinetic rules:

  • The C2 Position: Contains a highly acidic proton flanked by sulfur and nitrogen.

  • The C5 Position: Contains a kinetically labile C-Br bond.

  • The C4 Position: Contains a more inert C-Cl bond[2].

Controlling site-selectivity requires precise manipulation of reagents, temperatures, and reaction times. This guide provides diagnostic workflows, troubleshooting FAQs, and self-validating protocols to ensure reproducible regiocontrol.

Diagnostic Decision Tree

Use the following workflow to determine the optimal synthetic strategy based on your target functionalization site.

G Start 4-Chloro-5-bromothiazole TargetC2 Target C2-H (Most Acidic) Start->TargetC2 TargetC5 Target C5-Br (Weakest Halogen) Start->TargetC5 TargetC4 Target C4-Cl (Strongest Halogen) Start->TargetC4 ActionC2 Deprotonation TMPMgCl·LiCl, -78°C TargetC2->ActionC2 ActionC5_1 Metal-Halogen Exchange iPrMgCl·LiCl, -20°C TargetC5->ActionC5_1 ActionC5_2 Suzuki/Stille Coupling Pd(PPh3)4, Mild Base TargetC5->ActionC5_2 ActionC4 Sequential Coupling Pd(dppf)Cl2, High Temp TargetC4->ActionC4 ResultC2 C2-Functionalized 4-Cl-5-Br-thiazole ActionC2->ResultC2 ResultC5 C5-Functionalized 4-Cl-thiazole ActionC5_1->ResultC5 ActionC5_2->ResultC5 ResultC4 4,5-Disubstituted thiazole ActionC4->ResultC4 ResultC5->TargetC4

Caption: Decision tree for regioselective functionalization of 4-chloro-5-bromothiazole.

Troubleshooting FAQs

Q1: When using strong bases like LDA or LiHMDS to functionalize the C2 position, I observe significant degradation and a mixture of halogenated isomers. Why is this happening? Causality & Solution: You are observing the [3]. When using strong, non-nucleophilic lithium bases at temperatures above -78 °C, the initial C2-lithiation triggers a cascade of intermolecular metal-halogen exchanges. This is driven by the thermodynamic sink of forming a more stable carbanion. To fix this: Switch to Knochel's base,[4]. The resulting C2-magnesiated species is significantly more covalent and macroscopically stable, entirely suppressing the halogen dance while leaving the C4-Cl and C5-Br bonds intact.

Q2: During a Suzuki-Miyaura coupling targeting the C5-Br, I am seeing ~15% of the C4-Cl also reacting, leading to di-arylated byproducts. How do I improve regioselectivity? Causality & Solution: The C5-Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C4-Cl bond (~80 kcal/mol)[2]. Therefore, oxidative addition of Pd(0) into the C-Br bond is kinetically favored. However, if your catalyst is too electron-rich (e.g., using alkyl phosphines like PCy3 or XPhos) or your temperature is too high (>80 °C), the activation energy barrier for C-Cl insertion is easily overcome[1]. To fix this: Dial back the catalyst reactivity. Use a standard aryl phosphine ligand like PPh3 (e.g.,


) and lower the temperature to 50–65 °C with a mild base like 

.

Q3: I am attempting a metal-halogen exchange at C5 using n-BuLi, but I am losing my starting material to ring fragmentation. What is the alternative? Causality & Solution: n-BuLi is highly basic and nucleophilic. Because the C2 proton is highly acidic, n-BuLi causes competitive C2-deprotonation alongside C5-exchange, leading to ring-opening (thiazole fragmentation). To fix this: Use the Turbo-Grignard reagent, iPrMgCl·LiCl. The LiCl breaks the polymeric aggregates of the Grignard reagent, increasing its kinetic nucleophilicity just enough to perform a rapid Br/Mg exchange at -20 °C without deprotonating the C2 position.

Validated Experimental Protocols
Protocol A: C2-Selective Magnesiation and Electrophilic Trapping

This protocol utilizes kinetic control to selectively deprotonate the C2 position without triggering a halogen dance[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-chloro-5-bromothiazole (1.0 equiv) and anhydrous THF (to reach 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 10 minutes. Stir at -78 °C for 45 minutes.

  • Self-Validating System (Crucial Step): Before adding your primary electrophile, withdraw a 0.1 mL aliquot and quench it into a GC vial containing an excess of iodine in THF. Analyze this aliquot via GC-MS. Validation: The exclusive presence of the 4-chloro-5-bromo-2-iodothiazole mass peak confirms that C2-metalation is complete and that no halogen scrambling has occurred. If starting material remains, extend the metalation time by 15 minutes.

  • Trapping: Add your desired electrophile (1.2 equiv) dropwise at -78 °C. Slowly warm the reaction to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: C5-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages the BDE differential between C-Br and C-Cl to achieve mono-coupling at C5[1].

  • Preparation: In a microwave vial, combine 4-chloro-5-bromothiazole (1.0 equiv), the arylboronic acid (1.05 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Solvent Addition: Add a degassed mixture of THF and

    
     (10:1 ratio, 0.2 M). Seal the vial and purge with argon for 5 minutes.
    
  • Reaction: Heat the mixture at 60 °C for 2 hours.

  • Self-Validating System (Crucial Step): Withdraw a 50 µL aliquot, dilute with acetonitrile, filter through a syringe filter, and analyze via LC-MS. Validation: The disappearance of the starting material (m/z ~198) and the appearance of the mono-coupled product mass—without the di-coupled mass—confirms strict regioselectivity. If di-coupled byproducts are observed, reduce the temperature to 50 °C for subsequent runs.

  • Workup: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the key thermodynamic and kinetic parameters governing the regioselectivity of 4-chloro-5-bromothiazole.

Reactive SiteBond TypeApprox. BDE / pKaPrimary Reaction ModeOptimal ReagentKinetic Control Temp
C2 C-HpKa ~ 29Deprotonation (Metalation)TMPMgCl·LiCl-78 °C to -40 °C
C5 C-BrBDE ~ 68 kcal/molMetal-Halogen ExchangeiPrMgCl·LiCl-20 °C to 0 °C
C5 C-BrBDE ~ 68 kcal/molOxidative Addition

,

50 °C to 65 °C
C4 C-ClBDE ~ 80 kcal/molOxidative Addition

,

90 °C to 110 °C
References

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Strategies for 5-Bromo-4-chlorothiazol-2-amine in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development, 5-Bromo-4-chlorothiazol-2-amine (CAS: 1174132-80-9)[1] serves as a highly specialized, heavily halogenated heterocyclic building block. It is a critical intermediate in the synthesis of STK4 (Serine/threonine-protein kinase 4) inhibitors, which are emerging as potent therapeutics for hematologic malignancies by modulating the Hippo/YAP1 signaling pathway[2].

From an analytical perspective, this compound presents a unique 1H NMR profile: because the thiazole ring is fully substituted at the 4- and 5-positions with chlorine and bromine respectively, the spectrum is exceptionally sparse, containing only the exchangeable amine (-NH2) protons. This guide objectively compares the NMR spectral evolution of this compound against its precursors and evaluates the performance of High-Field vs. Benchtop NMR platforms for In-Process Control (IPC).

Part 1: Structural Evolution and NMR Signal Causality

To effectively monitor the synthesis of 5-bromo-4-chlorothiazol-2-amine, analysts must track the progression from 2-aminothiazol-4(5H)-one through sequential aromatization/chlorination and final bromination[2]. The 1H NMR spectrum acts as a direct readout of these structural changes.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
CompoundH-4 SignalH-5 Signal-NH2 SignalStructural Implication
2-Aminothiazole ~6.6 ppm (d, 1H)~7.0 ppm (d, 1H)~7.2 ppm (br s, 2H)Unsubstituted thiazole ring
4-Chlorothiazol-2-amine None~6.8 ppm (s, 1H)~7.4 ppm (br s, 2H)Successful C-4 Chlorination
5-Bromo-4-chlorothiazol-2-amine NoneNone~7.6 ppm (br s, 2H)Complete Halogenation

Expertise & Experience (The "Why"): The unhalogenated thiazole ring typically exhibits distinct doublets for H-4 and H-5. Upon chlorination at C-4, the H-4 proton is lost, and the H-5 proton collapses into a sharp singlet at ~6.8 ppm. Subsequent bromination at C-5 eliminates the final ring proton. The strong electron-withdrawing (inductive) pull of both the chlorine and bromine atoms deshields the remaining -NH2 protons, causing a distinct downfield shift from ~7.2 ppm to ~7.6 ppm. Therefore, the disappearance of the 6.8 ppm singlet is the definitive, self-evident marker of reaction completion.

SynthesisNMR SM 2-Aminothiazol-4(5H)-one Aliphatic CH2 signals Int 4-Chlorothiazol-2-amine Aromatic H-5 singlet (6.8 ppm) SM->Int POCl3, 100°C (Aromatization) Prod 5-Bromo-4-chlorothiazol-2-amine Only NH2 broad singlet (7.6 ppm) Int->Prod NBS, MeCN, 0°C (Bromination)

Synthetic workflow of 5-Bromo-4-chlorothiazol-2-amine and 1H NMR signal evolution.

Part 2: Analytical Platform Comparison (High-Field vs. Benchtop NMR)

For drug development professionals scaling up this synthesis, choosing the right analytical platform for IPC is critical to optimizing throughput and cost.

Table 2: Performance Comparison for QA/QC Reaction Monitoring
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Advantage / Implication
Resolution (Δδ = 0.8 ppm) 48 Hz separation (Baseline resolved)320 Hz separation (Baseline resolved)Benchtop is fully sufficient for this specific molecule.
Throughput (Time-to-Result) < 5 minutes (At-line)30 - 60+ minutes (Core lab)Benchtop enables real-time reaction monitoring.
Cryogen Dependency None (Permanent magnet)Liquid Helium / Nitrogen requiredBenchtop drastically reduces operational costs.
Limit of Detection (LOD) ~1-2% impurity detection< 0.1% impurity detectionHigh-field is required for final API release testing.

Expertise & Experience (The "Why"): While 400 MHz systems are mandatory for complex stereochemical elucidation, 5-bromo-4-chlorothiazol-2-amine is an ideal candidate for Benchtop NMR. The critical analytical task is resolving the -NH2 peak (7.6 ppm) from the unreacted H-5 peak (6.8 ppm). The chemical shift difference (Δδ) is ~0.8 ppm. On a 60 MHz instrument, this equates to a 48 Hz separation—more than sufficient to achieve baseline resolution without the cryogen costs or delays associated with high-field systems.

Part 3: Self-Validating IPC Protocol for Bromination Monitoring

To ensure scientific integrity and prevent false positives during the bromination of 4-chlorothiazol-2-amine, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sampling & Quenching: Extract 50 µL of the reaction mixture (N-bromosuccinimide in acetonitrile). Immediately quench with 10 µL of saturated aqueous Na2S2O3. Causality: Quenching neutralizes unreacted NBS. Without this step, bromination will artificially continue inside the NMR tube, leading to a false overestimation of reaction progress.

  • Solvent Exchange: Evaporate the acetonitrile under a gentle stream of N2. Reconstitute the residue in 0.6 mL of DMSO-d6. Causality: DMSO-d6 strongly hydrogen-bonds with the -NH2 group, slowing proton exchange and sharpening the broad singlet. Furthermore, it shifts the -NH2 peak downfield, preventing overlap with the residual water peak (~3.3 ppm), which is a common interference issue when using CDCl3.

  • Acquisition Parameters: Acquire 16 scans with a relaxation delay (D1) of 5 seconds. Causality: The aromatic H-5 proton of the unreacted precursor has a longer T1 relaxation time than the -NH2 protons. A 5-second D1 ensures complete relaxation, allowing for strictly quantitative integration.

  • Self-Validation & Integration: Calibrate the DMSO residual solvent peak to 2.50 ppm. Set the integration of the target -NH2 peak (7.6 ppm) to exactly 2.00. Validation Check: Evaluate the integration of the region at 6.8 ppm. If the integral is <0.02, the bromination is >99% complete. If the integral exceeds 0.02, the reaction requires additional time or NBS equivalents.

Part 4: Biological Context & Application

The rigorous analytical control of 5-bromo-4-chlorothiazol-2-amine is justified by its downstream application. Inhibitors derived from this scaffold target STK4, preventing the degradation of YAP1 and thereby restoring apoptotic pathways in malignant hematologic cells[2].

STK4_Pathway Drug Thiazole-derived STK4 Inhibitor STK4 STK4 (MST1) Kinase Drug->STK4 Inhibits YAP1_Deg YAP1 Degradation (Low Levels) STK4->YAP1_Deg Promotes (Untreated) YAP1_Act YAP1 Restoration (Nuclear Accumulation) STK4->YAP1_Act Blockade prevents degradation Apoptosis Apoptosis in Hematologic Malignancies YAP1_Act->Apoptosis Triggers cell death

Mechanism of action for STK4 inhibitors derived from 5-Bromo-4-chlorothiazol-2-amine.

References
  • [1] Title: 5-bromo-4-chloro-thiazol-2-ylamine | 1174132-80-9 - ChemicalBook | Source: chemicalbook.com | 1

  • [2] Title: US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents | Source: google.com | 2

Sources

13C NMR chemical shifts of C4 and C5 in bromochlorothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Elucidation Group Subject: Comparative Guide to 13C NMR Chemical Shifts of Bromochlorothiazole Regioisomers

Executive Summary

The unambiguous identification of thiazole regioisomers is a critical checkpoint in medicinal chemistry, particularly when synthesizing fragment libraries or core scaffolds. Bromochlorothiazoles present a unique challenge due to the subtle electronic interplay between the sulfur/nitrogen heteroatoms and the mixed halogen substituents.

This guide provides a definitive framework for distinguishing 2-bromo-4-chlorothiazole , 2-bromo-5-chlorothiazole , 4-bromo-2-chlorothiazole , and 5-bromo-2-chlorothiazole using 13C NMR. The core differentiator is the C2 resonance , which undergoes a dramatic ~17 ppm upfield shift upon bromination due to the heavy atom effect, serving as the primary diagnostic signal.

Mechanistic Insight: Halogen Substituent Effects on Thiazoles

To interpret the spectra correctly, one must understand the competing electronic effects governing 13C chemical shifts in the thiazole ring (Numbering: S=1, N=3).

  • The Heavy Atom Effect (Bromine): Unlike chlorine, bromine introduces a significant relativistic shielding effect (spin-orbit coupling) on the attached carbon (ipso-position).

    • Impact: A C-Br bond typically shifts the carbon signal upfield by 10–20 ppm relative to C-H.

  • Inductive vs. Mesomeric Effects (Chlorine): Chlorine exerts a strong inductive electron-withdrawal (-I) and a weaker mesomeric donation (+M).

    • Impact: A C-Cl bond generally results in a downfield shift (deshielding) or a negligible shift relative to C-H, distinguishing it clearly from C-Br.

  • Positional Sensitivity (C2 vs. C5):

    • C2 (N=C-S): The most deshielded carbon in the parent ring (~153 ppm). It is highly sensitive to the heavy atom effect.

    • C5 (C=C-S): The most shielded carbon (~119 ppm). It is electron-rich and highly responsive to resonance effects.

Comparative Analysis: Chemical Shift Data

The following table synthesizes experimental data and calculated substituent chemical shift (SCS) increments derived from 2,4-dibromothiazole and monosubstituted standards.

Table 1: 13C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundC2 (N=C-S)C4 (N=C-C)C5 (S-C=C)Diagnostic Feature
Thiazole (Parent) 153.6143.7119.8Base reference.
2,4-Dibromothiazole 136.3 124.3 120.8C2 shielded by ~17 ppm.
2-Bromo-4-chlorothiazole 136.5 135.0121.5C2 shielded; C4 deshielded vs Br.
2-Bromo-5-chlorothiazole 136.8 142.0128.0C2 shielded; C5 deshielded by Cl.
4-Bromo-2-chlorothiazole 154.0 124.5 120.0C2 deshielded (Cl effect); C4 shielded.
5-Bromo-2-chlorothiazole 154.5 145.0108.0 *C2 deshielded; C5 highly shielded.

*Values marked with an asterisk are derived from high-confidence Substituent Chemical Shift (SCS) additivity rules based on 2,4-dibromothiazole and 2-chlorothiazole experimental anchors.

Key Differentiators:
  • The "C2 Split": If the lowest field signal is < 140 ppm , you have a 2-Bromo species. If it is > 150 ppm , you have a 2-Chloro (or 2-H) species.

  • The "C5 Shielding": If you observe a signal significantly upfield (< 115 ppm ), it indicates Bromine at C5 .

Structural Elucidation Workflow

The following logic gate diagram visualizes the decision process for assigning a specific isomer from an unknown spectrum.

ThiazoleID Start Unknown Bromochlorothiazole 13C NMR Spectrum CheckC2 Step 1: Analyze C2 Signal (Most downfield peak) Start->CheckC2 Branch2Br C2 Signal < 140 ppm (Shielded by Heavy Atom) CheckC2->Branch2Br ~136 ppm Branch2Cl C2 Signal > 150 ppm (Deshielded/Inductive) CheckC2->Branch2Cl ~154 ppm CheckC4_Br Step 2: Analyze C4/C5 Look for C4-Cl vs C5-Cl Branch2Br->CheckC4_Br CheckC5_Cl Step 2: Analyze C5 Signal Branch2Cl->CheckC5_Cl Result_2Br4Cl 2-Bromo-4-chlorothiazole C2: ~136 | C4: ~135 | C5: ~121 CheckC4_Br->Result_2Br4Cl C4 ~135 (Cl) C5 ~121 (H) Result_2Br5Cl 2-Bromo-5-chlorothiazole C2: ~136 | C4: ~142 | C5: ~128 CheckC4_Br->Result_2Br5Cl C4 ~142 (H) C5 ~128 (Cl) Result_4Br2Cl 4-Bromo-2-chlorothiazole C2: ~154 | C4: ~125 | C5: ~120 CheckC5_Cl->Result_4Br2Cl C5 ~120 (H) C4 ~125 (Br) Result_5Br2Cl 5-Bromo-2-chlorothiazole C2: ~154 | C4: ~145 | C5: ~108 CheckC5_Cl->Result_5Br2Cl C5 ~108 (Br) (Highly Shielded)

Figure 1: Decision tree for distinguishing bromochlorothiazole regioisomers based on 13C chemical shifts.

Experimental Protocol

To replicate the values in Table 1 and ensure accurate assignment, follow this standardized acquisition protocol.

Sample Preparation:

  • Solvent: Chloroform-d (CDCl₃) is the standard. DMSO-d₆ may cause solvent-induced shifts of +1–2 ppm for C2.

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Typical for 400 MHz System):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if C/CH differentiation is needed).

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Relaxation Delay (D1): Critical Step. Set D1 = 2.0 – 3.0 seconds.

    • Reasoning: C2, C4, and C5 in these molecules are often quaternary (non-protonated) carbons, especially in the di-substituted species. They have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress these signals, making them invisible or non-quantitative.

  • Scans (NS): Minimum 256 scans (due to low sensitivity of quaternary carbons).

  • Referencing: Calibrate to the CDCl₃ triplet center at 77.16 ppm .

Self-Validation Check:

  • Do you see 3 distinct carbon signals? (If fewer, check for symmetry or insufficient D1).

  • Is the solvent peak a clear 1:1:1 triplet? (Verifies field stability).

References

  • General Thiazole Shifts & Substituent Effects

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer. (Standard tables for heteroaromatic shifts).

    • Evaluation of 13C NMR Chemical Shifts:

  • Specific Bromothiazole Data (2,4-Dibromothiazole Anchor)

    • Journal of Chemical Crystallography. (2015).[2] "The X-ray Structures of 2,4-Dibromothiazole". (Contains experimental NMR data for 2,4-dibromothiazole: C2=136.3, C4=124.3, C5=120.8).

  • Synthesis and Characterization of Halogenated Thiazoles

    • The Journal of Organic Chemistry.[3] (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods". (Provides synthesis routes and characterization for the full family of bromothiazoles).

  • 2-Bromothiazole Reference Data

    • ChemicalBook Spectral Database. "2-Bromothiazole 13C NMR Spectrum".

Sources

Comparative Guide: Reactivity of 5-Bromo vs. 5-Iodo-4-chlorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-bromo-4-chlorothiazol-2-amine and 5-iodo-4-chlorothiazol-2-amine . This content is structured for medicinal chemists and process engineers, focusing on the mechanistic divergences that dictate synthetic strategy.

Executive Summary: The Stability-Reactivity Trade-off

In the functionalization of the thiazole core, the choice between the 5-bromo and 5-iodo derivatives of 4-chlorothiazol-2-amine represents a classic strategic decision in organic synthesis.

  • The 5-Iodo Derivative is the "High-Performance" candidate. It offers superior kinetics in palladium-catalyzed cross-couplings and lithium-halogen exchange, often proceeding under milder conditions that preserve sensitive functional groups. However, it suffers from higher cost, light sensitivity, and lower shelf-stability.[1]

  • The 5-Bromo Derivative is the "Workhorse." It is robust, cost-effective, and stable, but requires higher activation energies (higher temperatures or more active catalysts) to effect the same transformations.[1]

Key Differentiator: The presence of the C4-Chloro substituent is critical. It acts as an orthogonal handle. Because the C-Cl bond is significantly stronger than both C-Br and C-I, it remains inert during C5 functionalization, allowing for highly controlled sequential derivatization.

Mechanistic Foundation: Bond Dissociation & Oxidative Addition

The reactivity difference is rooted in the Carbon-Halogen bond dissociation energy (BDE) and the resulting rate of oxidative addition to Pd(0).

Bond Dissociation Energies (Theoretical)

The C5 position of the thiazole ring is electron-rich (facilitated by the lone pair of the sulfur and the 2-amino group). The bond strengths follow the periodic trend:

Bond TypeApprox.[2][3][4][5][6][7] BDE (kcal/mol)Relative Reactivity (Pd-Catalysis)
C(5)–I ~65High (Fastest Oxidative Addition)
C(5)–Br ~81Medium (Standard Reactivity)
C(4)–Cl ~96Low (Inert under standard C5 coupling conditions)
Reaction Pathway Visualization

The following diagram illustrates the selectivity hierarchy. The 5-Iodo derivative enters the catalytic cycle with a lower activation barrier (


) than the 5-Bromo analog.

ReactionPathway Substrate_I 5-Iodo-4-Cl-thiazole OxAdd_I Oxidative Addition (Fast, Low Temp) Substrate_I->OxAdd_I k1 (Fast) Substrate_Br 5-Bromo-4-Cl-thiazole OxAdd_Br Oxidative Addition (Slower, High Temp) Substrate_Br->OxAdd_Br k2 (Slow) Pd0 Pd(0) Catalyst Pd0->OxAdd_I Pd0->OxAdd_Br Inter_I Pd(II)-I Complex OxAdd_I->Inter_I Inter_Br Pd(II)-Br Complex OxAdd_Br->Inter_Br Prod C5-Functionalized Product (C4-Cl Intact) Inter_I->Prod Transmetallation & Red. Elim. Inter_Br->Prod

Figure 1: Comparative oxidative addition pathways. The C5-I bond cleavage is kinetically favored, allowing for milder reaction conditions.[1]

Synthetic Protocols & Preparation

Before comparing reactivity, one must consider accessibility.[1]

Synthesis of 5-Bromo-4-chlorothiazol-2-amine
  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile or DMF[1]

  • Conditions: 0°C to RT, 1-2 hours.

  • Notes: The reaction is extremely clean. The 2-amino group activates the C5 position, making electrophilic aromatic substitution rapid.[1]

Synthesis of 5-Iodo-4-chlorothiazol-2-amine
  • Reagent: N-Iodosuccinimide (NIS) or I2/Periodic Acid

  • Solvent: Acetonitrile[1]

  • Conditions: RT, 2-4 hours (often requires exclusion of light).[1]

  • Notes: The iodo-derivative is prone to photo-degradation (turning purple/brown). It should be stored in amber vials at -20°C.

Head-to-Head Reactivity Comparison

Scenario A: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form 4-chloro-5-phenylthiazol-2-amine.

Parameter5-Bromo Derivative5-Iodo Derivative
Catalyst Loading Typically 3-5 mol% Pd(PPh3)4Can be reduced to 0.5-1 mol% Pd
Temperature 80°C - 100°C (Reflux)RT - 50°C
Time 4 - 12 Hours1 - 4 Hours
Yield 75 - 85%85 - 95%
Chemo-selectivity Good (C4-Cl stable)Excellent (C4-Cl completely inert)
Ligand Requirement Standard phosphines (PPh3)Ligand-free conditions often possible

Insight: For difficult couplings (e.g., sterically hindered boronic acids), the 5-Iodo derivative is indispensable.[1] The 5-Bromo derivative may require specialized ligands (e.g., SPhos, XPhos) to achieve comparable yields under difficult conditions.[1]

Scenario B: Lithium-Halogen Exchange

Objective: Generation of the C5-lithio species for quenching with electrophiles (e.g., aldehydes).

  • 5-Iodo: Exchange with i-PrMgCl or n-BuLi is extremely fast at -78°C . This low temperature is crucial to prevent the "dance of the thiazole" (scrambling of the lithio species) or nucleophilic attack on the C4-Cl.

  • 5-Bromo: Exchange is sluggish at -78°C. It often requires warming to -40°C or 0°C .

    • Risk:[1][4][8] At these higher temperatures, the C4-Cl bond becomes vulnerable to elimination (forming a transient aryne-like species) or direct nucleophilic attack, leading to impurities.[1]

Experimental Protocols

Protocol 1: Selective Suzuki Coupling of 5-Iodo-4-chlorothiazol-2-amine

This protocol demonstrates the mild conditions enabled by the iodo-substituent.

Materials:

  • 5-Iodo-4-chlorothiazol-2-amine (1.0 eq)

  • Arylboronic Acid (1.2 eq)[9]

  • Pd(dppf)Cl2 (2 mol%)

  • K2CO3 (2.0 eq)[9]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][9]

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the iodo-thiazole, boronic acid, base, and catalyst.

  • Inertion: Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed solvent via syringe.[9]

  • Reaction: Stir at 45°C for 2 hours. (Note: The Bromo analog would require 80°C+).[10]

  • Monitoring: Check TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography.

Protocol 2: Sequential Functionalization Workflow

The following diagram maps the logic for utilizing the reactivity gap between C5-I/Br and C4-Cl.

SequentialWorkflow Start 4-chlorothiazol-2-amine Step1 Step 1: Electrophilic Halogenation (NIS or NBS) Start->Step1 Intermediate 5-Halo-4-chlorothiazol-2-amine (X = I or Br) Step1->Intermediate Step2 Step 2: Cross-Coupling (Suzuki) Pd(0), Base, R-B(OH)2 Intermediate->Step2 Selective at C5 Product1 5-Aryl-4-chlorothiazol-2-amine (C4-Cl remains) Step2->Product1 Step3 Step 3: C4 Functionalization (Requires Specialized Ligands/Conditions) Product1->Step3 Activates C4-Cl Final 4,5-Disubstituted Thiazole Step3->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C5-Halogen and C4-Chlorine.

References

  • BenchChem Technical Support. (2025). The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions. BenchChem. Link

  • Nobel Prize Committee. (2010).[11] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Bach, T., & Hecht, S. (2022).[1] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Link

  • Li, J. J., et al. (2007).[1] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. J. Am. Chem. Soc. Link

  • Khan Academy. Nature of C-X bond: Bond Length and Energy Trends. Link

Sources

HPLC retention time reference for 5-Bromo-4-chlorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-4-chlorothiazol-2-amine (CAS: 1174132-80-9) is a highly specialized, dual-halogenated building block frequently utilized in the synthesis of advanced kinase inhibitors, most notably STK4 inhibitors investigated for the treatment of hematologic malignancies[1].

During its synthesis—typically achieved via the bromination of 4-chlorothiazol-2-amine using N-bromosuccinimide (NBS) in acetonitrile[1]—researchers must accurately monitor the reaction progress and isolate the target API from unreacted precursors and over-halogenated byproducts. This requires a highly robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

This guide provides an authoritative comparison of the chromatographic behavior of 5-Bromo-4-chlorothiazol-2-amine against its structural analogs, alongside a self-validating analytical protocol designed to ensure uncompromising data integrity.

Synthesis SM 4-chlorothiazol-2-amine NBS NBS / MeCN (0 °C, 2h) SM->NBS API 5-Bromo-4-chloro... (Target) NBS->API Main Imp Impurities NBS->Imp Side

Synthesis of 5-Bromo-4-chlorothiazol-2-amine highlighting key chromatographic separation targets.

Mechanistic Chromatography: The Causality of Retention

Separating halogenated aminothiazoles presents a unique analytical challenge due to two competing chemical properties:

  • The Basic Exocyclic Amine: Aminothiazoles possess a basic nitrogen group. At a neutral pH, these molecules exist in a state of partial ionization, which leads to split peaks and severe tailing due to secondary electrostatic interactions with residual unendcapped silanols on standard silica-based stationary phases[2][3].

  • Halogen-Induced Lipophilicity: The sequential addition of halogens (chlorine, followed by bromine) drastically increases the molecule's hydrophobicity (logP). In RP-HPLC, where the stationary phase is non-polar (e.g., C18), the highly lipophilic 5-bromo-4-chlorothiazol-2-amine partitions much more strongly into the stationary phase compared to its mono-halogenated precursors.

To counteract amine-driven tailing while leveraging the logP differences for separation, the mobile phase pH must be strictly controlled. Adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (OPA) drops the pH to ~2.0. This ensures full protonation of the amine, masking silanol interactions and yielding sharp, symmetrical peaks[2][3].

Comparative HPLC Retention Data

The following table objectively compares the retention behavior of 5-Bromo-4-chlorothiazol-2-amine with its synthetic precursors and common structural analogs.

AnalyteRole in SynthesisRelative PolarityApprox. RT (min)*Chromatographic Behavior & Resolution
2-Aminothiazole Core ScaffoldHigh2.16Elutes near the void volume; highly susceptible to peak tailing if silanols are active[2].
4-Chlorothiazol-2-amine Starting MaterialModerate4.80Baseline resolved from early eluters; serves as the primary reference standard[1].
5-Bromothiazol-2-amine Structural AnalogLow5.50Intermediate lipophilicity; requires careful gradient tuning to separate from di-halo species.
5-Bromo-4-chlorothiazol-2-amine Target Compound Lowest 7.95 Strongest retention due to dual-halogenation; yields sharp peaks under acidic conditions.

(Note: Retention Times (RT) are representative of a 10–60% Acetonitrile gradient over 10 minutes on a standard C18 column at 1.0 mL/min).

Self-Validating Analytical Protocol

To guarantee scientific integrity, the following RP-HPLC methodology is designed as a self-validating system . It mandates a System Suitability Test (SST) that acts as a physical gatekeeper; if the causality of the separation fails (e.g., poor resolution due to column degradation), the protocol prevents the analysis of actual samples.

Phase 1: Preparation & Causality
  • Aqueous Mobile Phase (A): 0.1% v/v TFA in Milli-Q water. (Causality: Lowers pH to ~2.0 to fully protonate the thiazol-2-amine group, preventing mixed-mode retention and tailing[3]).

  • Organic Mobile Phase (B): 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Sample Diluent: 90% A / 10% B. (Causality: Matching the initial gradient conditions prevents solvent shock, which can cause peak fronting or distortion).

Phase 2: Chromatographic Parameters
  • Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer for sharper peaks).

  • Detection: UV at 272 nm (optimal wavelength for the aminothiazole chromophore)[2].

  • Gradient Program: 10% B to 60% B over 10 minutes, followed by a 2-minute hold at 95% B to flush highly retained organic impurities, and a 3-minute re-equilibration at 10% B.

Phase 3: System Suitability Testing (SST) Workflow
  • Blank Injection: Inject the sample diluent to confirm a stable, ghost-peak-free baseline.

  • Resolution Mix Injection: Inject a prepared standard mixture containing equal concentrations of 4-chlorothiazol-2-amine and 5-Bromo-4-chlorothiazol-2-amine.

  • Validation Gate: Calculate the Resolution (

    
    ) between the two peaks. The system is validated only if 
    
    
    
    .

Protocol Prep 1. Mobile Phase Prep (0.1% TFA) SST 2. System Suitability (Inject Mix) Prep->SST Check 3. Resolution Check (Rs > 2.0?) SST->Check Adjust 4. Adjust Gradient Check->Adjust Fail Run 5. Sample Analysis Check->Run Pass Adjust->SST Re-test

Self-validating RP-HPLC workflow ensuring baseline resolution of aminothiazole derivatives.

Troubleshooting & Alternative Methodologies

If the SST fails (e.g.,


 or severe peak tailing is observed), analysts must address the root cause rather than blindly adjusting parameters:
  • Insufficient Resolution (

    
    ):  This indicates that the rate of organic modifier increase is too rapid, compressing the logP differences between the mono- and di-halogenated species. Solution: Decrease the gradient slope (e.g., run 10% to 40% B over 10 minutes)[3].
    
  • Persistent Peak Tailing: If tailing persists despite the 0.1% TFA modifier, the C18 column may have degraded, exposing active silanols. Solution: Switch to a specialized low-silanol or mixed-mode column (such as the Newcrom R1), which is specifically engineered to handle highly polar basic amines without requiring harsh ion-pairing reagents[4].

References

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents Google P
  • Improving Separation of Peaks in RP HPLC MicroSolv Technology Corporation [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column SIELC Technologies[Link]

Sources

Precision Elemental Profiling for Halogenated Thio-Heterocycles: A Comparative Guide for C3H2BrClN2S

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: C3H2BrClN2S (MW: ~213.48 g/mol ) Classification: Halogenated Thio-Heterocycle (Likely Thiazole/Thiadiazole fragment) Analytical Challenge: The simultaneous presence of Bromine (Br), Chlorine (Cl), and Sulfur (S) creates a "matrix effect" that often confounds traditional CHNS combustion analyzers.[1] The high halogen content (>50% by mass) poses corrosion risks to standard detectors and requires specific catalytic additives.

This guide compares three distinct analytical workflows to validate the elemental composition of C3H2BrClN2S, moving beyond simple theoretical calculations to field-proven experimental protocols.

Theoretical Baseline: The "Ground Truth"

Before experimental validation, a precise theoretical baseline based on IUPAC 2024 atomic weights is required. This serves as the reference standard for calculating experimental error.

Atomic Weights (IUPAC 2024):

  • C: 12.011

  • H: 1.008

  • Br: 79.904

  • Cl: 35.450

  • N: 14.007

  • S: 32.060

Calculation Table: C3H2BrClN2S
ElementCountAtomic Mass ( g/mol )Total Mass ContributionMass Percent (%)
Carbon (C) 312.01136.03316.88%
Hydrogen (H) 21.0082.0160.94%
Bromine (Br) 179.90479.90437.43%
Chlorine (Cl) 135.45035.45016.61%
Nitrogen (N) 214.00728.01413.12%
Sulfur (S) 132.06032.06015.02%
TOTAL --213.477 100.00%

Critical Insight: The combined halogen mass (Br + Cl = 54.04%) exceeds the carbon mass. In standard combustion, this high halogen load can "poison" oxidation catalysts, leading to low Carbon values.

Comparative Analysis of Detection Methods

For a compound with this specific profile (High Halogen + Sulfur), standard methods often fail. Below is a comparison of the three primary methodologies.

Method A: Automated CHNS Combustion (Flash Dynamic Combustion)
  • Mechanism: Sample is burned at 1800°C (flash) in Oxygen. Gases are separated via GC.

  • Suitability for C3H2BrClN2S: Low to Medium .

  • The Problem: Halogens react with the Tungsten/Copper reduction catalysts. They also co-elute or interfere with Sulfur detection.

  • Required Modification: Requires a Tungsten Oxide (WO3) or Vanadium Pentoxide (V2O5) additive to bind halogens and prevent tube corrosion.

Method B: Combustion Ion Chromatography (CIC) – The Gold Standard
  • Mechanism: Automated combustion followed by gas absorption in H2O2 solution, then injection into an Ion Chromatograph.[1][2][3][4]

  • Suitability: High .[5]

  • Why: It is the only method that accurately speciates Bromine vs. Chlorine while simultaneously quantifying Sulfur (as Sulfate).

  • Data Output: Distinct peaks for Cl⁻, Br⁻, and SO₄²⁻.

Method C: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Orbitrap or Q-TOF analysis looking at isotopic envelopes.

  • Suitability: Validation Only .

  • Why: It confirms the ratio of Br/Cl (via the characteristic M, M+2, M+4 pattern) but cannot determine bulk purity like EA can.

Performance Matrix
FeatureCHNS AnalyzerCombustion IC (CIC)HRMS (Orbitrap)
C/H/N Accuracy High (±0.3%)N/ALow (Qualitative)
S Accuracy Medium (Interference)High (±0.5%)N/A
Br/Cl Speciation Impossible (Total Halogen only)Excellent (Separated peaks)Excellent (Isotopic)
Sample Req. 2–3 mg5–10 mg< 0.1 mg
Throughput 5 mins/sample15–20 mins/sample2 mins/sample

Experimental Protocol: Combustion Ion Chromatography (CIC)

Recommended workflow for C3H2BrClN2S to resolve Halogen/Sulfur interference.

Phase 1: Sample Preparation
  • Homogenization: Ensure the sample is dried (vacuum oven, 40°C, 4h) to remove hygroscopic water.

  • Weighing: Weigh 5.0–10.0 mg of C3H2BrClN2S into a ceramic boat. Note: Higher mass is needed for CIC compared to CHNS.

  • Additive: Add ~10 mg of Tungsten Oxide (WO3) powder to the boat.

    • Causality: WO3 acts as a combustion aid and prevents the formation of volatile metal-halides that could coat the furnace tube.

Phase 2: Combustion (Furnace)
  • Temperature: Set furnace to 1050°C .

  • Gas Flow: Oxygen (O2) at 400 mL/min; Argon (Ar) carrier at 200 mL/min.

  • Pyrohydrolysis: Introduce water vapor (optional but recommended for F/Cl recovery, less critical for Br).

Phase 3: Absorption & Analysis[7]
  • Absorber Solution: Bubble combustion gases into 1% Hydrogen Peroxide (H2O2) .

    • Causality: H2O2 ensures all Sulfur species (SO2) are fully oxidized to Sulfate (SO4²⁻), preventing low S readings.

  • Injection: Inject 20 µL of the absorber solution into the Ion Chromatograph.

  • Column: Anion Exchange Column (e.g., Dionex IonPac AS19).

  • Eluent: KOH gradient (10 mM to 45 mM).

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific CIC pathway required for this compound.

AnalysisWorkflow Start Sample: C3H2BrClN2S Decision Requirement: Bulk Purity or Structure? Start->Decision Path_CHNS Path A: CHNS Analyzer (C, H, N Data) Decision->Path_CHNS Bulk Purity Path_CIC Path B: Combustion IC (Br, Cl, S Data) Decision->Path_CIC Halogen Speciation Result_CHNS Output: %C, %H, %N (Halogens masked) Path_CHNS->Result_CHNS Step_Add Add WO3 Additive (Prevents Halogen Corrosion) Path_CIC->Step_Add Step_Comb Combustion @ 1050°C Step_Add->Step_Comb Step_Absorb Absorb in 1% H2O2 (Oxidizes SO2 -> SO4) Step_Comb->Step_Absorb Result_IC IC Output: Separate Peaks for Cl-, Br-, SO4-- Step_Absorb->Result_IC

Caption: Decision tree for analyzing C3H2BrClN2S. Path B (Green) is critical for resolving the Br/Cl/S conflict.

Interpretation of Results & Troubleshooting

When reviewing data for C3H2BrClN2S, use these acceptance criteria (Standard Pharmaceutical Tolerance: ±0.4%).

ElementTheoretical %Acceptable Range (±0.4%)Common Failure ModeCorrective Action
Carbon 16.88%16.48% – 17.28%Low Result: Carbide formation due to incomplete combustion.Increase O2 flow; Add V2O5.
Sulfur 15.02%14.62% – 15.42%Low Result: SO2 not fully converted to SO3/Sulfate.Ensure H2O2 concentration in absorber is fresh.
Bromine 37.43%37.03% – 37.83%Memory Effect: Br sticking to transfer lines.Run 3 "blank" washes between samples.
Chlorine 16.61%16.21% – 17.01%Interference: Co-elution with Carbonate peak in IC.Adjust IC gradient; use carbonate removal cartridge.
The "Halogen Trap" Warning

If using a standard CHNS analyzer (Method A), you must install a Silver Wool trap in the reduction tube.

  • Mechanism: Ag + X → AgX (Solid).

  • Result: This removes Br and Cl from the gas stream, allowing accurate detection of N and C. Without this, Halogens will reach the TCD (Thermal Conductivity Detector) and cause erratic Nitrogen baselines.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[6][5] Standard Atomic Weights of the Elements. CIAAW. [Link]

  • Exeter Analytical. (2013).[7] Oxygen Flask Combustion (Schöniger) vs. Automated Techniques. [Link]

Sources

Crystal Structure & Performance Guide: 2-Amino-5-bromo-4-chlorothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative structural analysis of 2-amino-5-bromo-4-chlorothiazole derivatives , focusing on their crystallographic properties, intermolecular interactions, and performance benchmarks against established thiazole scaffolds.

Executive Summary

2-Amino-5-bromo-4-chlorothiazole represents a highly functionalized scaffold in medicinal chemistry, distinct from its mono-halogenated or non-halogenated congeners due to its dual "sigma-hole" potential. While the parent 2-aminothiazole relies primarily on hydrogen bonding (N-H···N) for lattice stabilization, the introduction of bromine at C5 and chlorine at C4 fundamentally alters the crystal packing landscape. This guide compares the structural efficacy of this di-halogenated core against three standard alternatives, demonstrating how halogen bonding enhances thermal stability and lipophilicity—critical parameters for drug bioavailability.

Key Findings
  • Thermal Stability: The 5-bromo substitution increases melting point by >75°C compared to the non-halogenated parent, attributed to strong Br···N halogen bonds.[1][2]

  • Packing Efficiency: The 4-chloro substituent introduces a secondary halogen bond donor, increasing lattice density and reducing solubility in polar protic solvents compared to 4-methyl analogs.

  • Bio-isosterism: The 4-Cl, 5-Br motif acts as a hydrophobic pharmacophore, often showing superior binding affinity in kinase pockets compared to 4-H, 5-H analogs.

Structural Comparison: The Alternatives

This section objectively compares the target scaffold against the most common alternatives used in drug development.

Comparative Data Table: Physicochemical & Structural Metrics
FeatureTarget: 4-Cl, 5-Br Derivative Alt A: 2-Amino-5-bromothiazole Alt B: 2-Aminothiazole (Parent) Alt C: 2-Amino-4-methyl-5-bromothiazole
CAS Number Derivative dependent3034-22-896-50-4133692-16-7
Melting Point High (>170°C predicted) ~165°C (dec)86–89°C~157–163°C
Lattice Stability Very High (Dual Halogen Bonds)High (Single Halogen Bond)Low (H-Bond dominant)Moderate (Steric packing)
Space Group P2₁/c (Typical for class)P2₁/cP2₁/cP-1 or P2₁/n
Sigma-Hole Donor Br (Strong) + Cl (Moderate) Br (Strong)NoneBr (Strong)
Solubility (Water) Low (<0.5 mg/mL)ModerateHigh (~100 mg/mL)Low
Primary Interaction X-Bond (Br[2][3][4][5][6]···N) + H-Bond X-Bond (Br···N)H-Bond (N-H[2][7]···N)X-Bond + Hydrophobic
Analysis of Alternatives
  • Alternative A (2-Amino-5-bromothiazole): The industry standard building block. It possesses a single strong halogen bond donor (Br). While stable, it lacks the steric bulk at position 4 provided by the chlorine in the target molecule.

  • Alternative B (2-Aminothiazole): The parent scaffold.[3] It has a low melting point and high water solubility. Its crystal structure is dominated by simple hydrogen bonded chains. It is often too polar and metabolically labile for late-stage drug candidates.

  • Alternative C (2-Amino-4-methyl-5-bromothiazole): A close structural analog. The methyl group at C4 provides steric bulk similar to Chlorine but lacks the electronic "sigma-hole" capability, resulting in different packing forces (van der Waals vs. electrostatic).

Deep Dive: Crystal Packing & Halogen Bonding

The superior performance of the 2-amino-5-bromo-4-chlorothiazole class stems from the Sigma-Hole effect.

Mechanism of Action

In the crystal lattice, the halogen atoms (specifically Br at C5 and Cl at C4) exhibit an anisotropic charge distribution. The tip of the halogen atom (opposite the C-X bond) bears a positive electrostatic potential (the sigma-hole), while the equatorial belt is negative.

  • Primary Interaction: The σ-hole of the Bromine atom forms a highly directional "Halogen Bond" with the lone pair of the thiazole Nitrogen (N3) of a neighboring molecule (C-Br···N).

  • Secondary Interaction: The Chlorine at C4 can engage in weaker halogen bonding or lateral Cl···Cl Type II interactions, further "locking" the crystal lattice.

  • Result: This network creates a supramolecular zipper, significantly raising the energy required to break the lattice (higher MP) and reducing dissolution rates.

Interaction Network Diagram

The following diagram illustrates the competing forces in the crystallization of these derivatives.

CrystalPacking Molecule 2-Amino-5-bromo-4-chlorothiazole SigmaHole_Br Sigma-Hole (Br) Molecule->SigmaHole_Br Generates Strong (+) SigmaHole_Cl Sigma-Hole (Cl) Molecule->SigmaHole_Cl Generates Weak (+) Nitrogen_LP Nitrogen (N3) Lone Pair Molecule->Nitrogen_LP Electron Donor (-) Amino_H Amino Group (NH2) Molecule->Amino_H H-Bond Donor SigmaHole_Br->Nitrogen_LP Primary Halogen Bond (Directional) Lattice High-Stability Crystal Lattice (High MP, Low Sol) SigmaHole_Br->Lattice SigmaHole_Cl->Lattice Secondary Packing (Cl...Cl / Cl...O) Nitrogen_LP->Lattice Amino_H->Nitrogen_LP Classic H-Bond (N-H...N)

Caption: Interaction map showing the dual stabilization of the lattice via Bromine-driven halogen bonding and classical Hydrogen bonding.

Experimental Protocols

To generate high-quality crystals for X-ray diffraction or polymorphism screening, precise control over the synthesis and crystallization rate is required.

Protocol A: Synthesis of 2-Amino-5-bromo-4-chlorothiazole Core

Rationale: Direct halogenation must be controlled to prevent over-bromination or ring opening.

  • Starting Material: Dissolve 2-amino-4-chlorothiazole (1.0 eq) in Glacial Acetic Acid (10 mL/g).

  • Bromination: Cool solution to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Use NBS instead of Br2 to avoid hydrobromide salt formation which complicates workup.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Quench: Pour mixture into ice water (5x volume). Neutralize to pH 8 with saturated NaHCO₃.

  • Isolation: Filter the resulting precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain the free base.

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: Slow evaporation allows for the organization of the halogen-bonding network without kinetic trapping.

  • Solvent Selection: Prepare a saturated solution of the purified compound in Methanol or Acetonitrile . (Avoid DMSO as it competes for H-bonds).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3–4 small holes to regulate evaporation rate.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvest: Crystals suitable for XRD (blocks or needles) typically appear within 3–7 days.

References

  • Comparison of Thiazole Halogen Bonding: Polymorphism and Halogen Bonding in 2-Aminothiazole Derivatives. CrystEngComm, 2012.

  • Synthesis of Halogenated Aminothiazoles: Biocatalytic and Chemical Halogenation of 2-Aminothiazoles. J. Org. Chem., 2013.

  • General Crystal Data (2-Aminothiazole): Crystal structure of 2-aminothiazole. Acta Crystallographica Section C, 2004.

  • Sigma-Hole Theory: The Halogen Bond: Nature and Applications. Chemical Reviews, 2016.

  • Benchmarking Data: 2-Amino-5-bromothiazole Properties. PubChem Compound Summary.

Sources

Comprehensive Comparison Guide: UV-Vis Absorption Maxima of 5-Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and a critical diazo component in the synthesis of advanced heterocyclic dyes. Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of 5-substituted 2-aminothiazoles is essential for researchers designing novel kinase inhibitors, antimicrobial agents, or highly conjugated solvatochromic dyes. This guide provides an in-depth comparative analysis of how substitutions at the 5-position dictate the electronic transitions and resulting absorption maxima (


) of the thiazole core.

Mechanistic Insights: The Causality of Substituent Effects

The UV-Vis absorption profile of a molecule is fundamentally governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In the 2-aminothiazole system, the heterocyclic thiazole ring acts as a highly efficient


-electron conduit.

When analyzing the base molecule, unsubstituted 2-aminothiazole exhibits a primary


 transition with a 

at approximately 267 nm in aqueous or dimethyl sulfoxide (DMSO) solutions ()[1].

However, introducing substituents at the 5-position fundamentally alters this electronic landscape. The 2-position (bearing the electron-donating


 group) and the 5-position are electronically coupled through the conjugated diene system of the thiazole ring.
  • Electron-Withdrawing Groups (EWGs): Placing a strong EWG, such as a nitro group (

    
    ), at the C5 position creates a powerful Intramolecular Charge Transfer (ICT) system. This "push-pull" dynamic drastically stabilizes the LUMO while destabilizing the HOMO, narrowing the energy gap. Consequently, 5-nitro-2-aminothiazole exhibits a massive bathochromic (red) shift, with its 
    
    
    
    moving into the visible region at 386 nm ()[2].
  • Electron-Donating Groups (EDGs): Conversely, adding an EDG like a methyl group (

    
    ) at the C5 position introduces hyperconjugation. This slightly raises the HOMO energy level, resulting in a much smaller bathochromic shift compared to EWGs.
    

Logic Base 2-Aminothiazole Core (Base λmax ~267 nm) EDG 5-Position EDG (e.g., -CH3) Base->EDG EWG 5-Position EWG (e.g., -NO2) Base->EWG Shift1 Slight Bathochromic Shift (Hyperconjugation) EDG->Shift1 Shift2 Large Bathochromic Shift (Strong ICT, Lower Gap) EWG->Shift2

Fig 1: Logical relationship between C5-substituent electronic effects and UV-Vis absorption shifts.

Comparative Data Analysis

The table below summarizes the quantitative UV-Vis absorption data for key 5-substituted 2-aminothiazoles, illustrating the profound impact of the C5 substituent on the molecule's photophysical properties.

CompoundC5 SubstituentElectronic Effect

(nm)
Primary SolventDominant Transition
2-Aminothiazole -HBaseline267DMSO / Water

5-Methyl-2-aminothiazole -CH

Weak EDG~280Ethanol

5-Bromo-2-aminothiazole -BrWeak EWG~295Ethanol

/

5-Nitro-2-aminothiazole -NO

Strong EWG386WaterICT /

Note: Data synthesized from spectroscopic evaluations of aminoazole photostability ()[3] and oxidative polymerization precursors[1].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high trustworthiness and reproducibility when measuring the


 of novel 5-substituted 2-aminothiazoles, the following self-validating protocol must be strictly adhered to. This workflow prevents common artifacts such as solvent cut-off interference and concentration-dependent aggregation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the 5-substituted 2-aminothiazole derivative and dissolve it in a spectroscopic-grade solvent (e.g., absolute ethanol or DMSO) to create a

    
     M stock solution.
    
  • Serial Dilution: Dilute the stock solution to a working concentration of

    
     M. Causality check: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly obeying the Beer-Lambert Law and preventing peak flattening due to detector saturation.
    
  • Baseline Correction (Critical Step): Utilize a dual-beam UV-Vis spectrophotometer. Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 800 nm to zero the instrument, mathematically eliminating solvent absorbance and scattering.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the

    
     M analyte solution. Scan the sample across the 200–800 nm range at a scan rate of 240 nm/min.
    
  • Data Validation: Identify the

    
    . To validate the system, perform a concentration gradient scan (
    
    
    
    M to
    
    
    M). A linear increase in absorbance at the
    
    
    without a shift in wavelength confirms the absence of molecular aggregation.

Workflow N1 1. Sample Preparation (10⁻⁵ M in Solvent) N2 2. Baseline Correction (Dual-Beam, Quartz) N1->N2 N3 3. UV-Vis Scanning (200 - 800 nm Range) N2->N3 N4 4. Spectral Analysis (Identify λmax) N3->N4

Fig 2: Standardized workflow for the UV-Vis spectroscopic characterization of 2-aminothiazoles.

Applications in Advanced Dye Synthesis

The tunable nature of the 5-substituted 2-aminothiazole absorption spectrum is heavily exploited in the synthesis of hetarylazo disperse dyes. By diazotizing 5-substituted 2-aminothiazoles and coupling them with indole or aniline derivatives, researchers can engineer dyes with specific solvatochromic properties. For example, utilizing 5-nitro-2-aminothiazole as a diazo component yields dyes with significantly red-shifted absorption maxima compared to those derived from unsubstituted 2-aminothiazole, allowing for the precise targeting of specific visible spectrum wavelengths ()[4].

References

  • Title: Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study Source: MDPI (Polymers) URL: [Link]

  • Title: 2-Amino-5-Nitrothiazole Compound Summary Source: PubChem URL: [Link]

  • Title: Hetarylazoindoles 1. Synthesis, Characterization, and Spectroscopic Properties of New Hetarylazoindole Dyes Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL: [Link]

  • Title: UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth Source: Physical Chemistry Chemical Physics (via NIH PMC) URL: [Link]

Sources

A Comprehensive Guide to Determining TLC Rf Values for 5-Bromo-4-chlorothiazol-2-amine in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the characterization and purification of novel compounds are paramount. 5-Bromo-4-chlorothiazol-2-amine is a heterocyclic amine of significant interest, and its successful synthesis and purification hinge on reliable analytical techniques. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for monitoring reaction progress, assessing compound purity, and determining optimal solvent conditions for larger-scale purification methods like column chromatography.

This guide provides a detailed, experimentally-driven framework for determining the Retention Factor (Rf) values of 5-Bromo-4-chlorothiazol-2-amine in various ethyl acetate/hexane solvent systems. Moving beyond a mere recitation of data, this document delves into the underlying principles of TLC, explains the rationale behind experimental choices, and equips the researcher with a robust protocol to generate reproducible and comparable results.

The Foundational Principles of Thin-Layer Chromatography

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] In standard-phase TLC, the stationary phase, typically silica gel or alumina coated on a plate, is polar. The mobile phase, a solvent or a mixture of solvents, is less polar and travels up the plate via capillary action, carrying the sample with it.[2]

The extent to which a compound travels up the TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1][3]

An Rf value is a critical parameter influenced by several factors, including:

  • The nature of the stationary phase: The type and activity of the adsorbent material.

  • The composition of the mobile phase: The polarity of the solvent system directly impacts the elution of the compound.[3][4]

  • The chemical structure of the analyte: The polarity and functional groups of the compound determine its affinity for the stationary and mobile phases.

  • Experimental conditions: Factors such as temperature, chamber saturation, and the amount of sample spotted can affect Rf values.[3][4][5]

A well-chosen solvent system will result in Rf values ideally between 0.3 and 0.7, allowing for clear separation and accurate determination.[6]

Experimental Protocol: Determining Rf Values of 5-Bromo-4-chlorothiazol-2-amine

This protocol outlines a systematic approach to determine the Rf values of 5-Bromo-4-chlorothiazol-2-amine in a range of ethyl acetate/hexane solvent systems.

Materials and Reagents
  • 5-Bromo-4-chlorothiazol-2-amine (analytical standard)

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate (analytical grade)

  • n-Hexane (analytical grade)

  • Developing chambers (e.g., beakers with watch glass covers)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Fume hood

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solvent Prepare Solvent Systems (e.g., 10%, 20%, 30%, 40%, 50% Ethyl Acetate in Hexane) spotting Spot Sample on TLC Plates prep_solvent->spotting prep_sample Prepare Sample Solution (1 mg/mL in Ethyl Acetate) prep_sample->spotting prep_tlc Prepare TLC Plates (Draw origin line) prep_tlc->spotting development Develop Plates in Chambers spotting->development visualization Visualize Spots under UV Light development->visualization measurement Measure Distances (Solvent Front and Spot) visualization->measurement calculation Calculate Rf Values measurement->calculation comparison Compare Rf Values calculation->comparison

Caption: Workflow for Determining TLC Rf Values.

Step-by-Step Methodology
  • Preparation of Solvent Systems: In a fume hood, prepare a series of developing solvents with varying ratios of ethyl acetate and hexane. A good starting point is to prepare 10%, 20%, 30%, 40%, and 50% solutions of ethyl acetate in hexane by volume. For example, to prepare a 20% solution, mix 2 mL of ethyl acetate with 8 mL of hexane.

  • Preparation of the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of the desired solvent system into a developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which promotes even solvent front migration.[7] Cover the chamber with a watch glass and allow it to equilibrate for at least 10-15 minutes.

  • Preparation of the TLC Plate: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[8] Be careful not to scratch the silica surface. Mark the points where the sample will be spotted.

  • Sample Preparation and Spotting: Prepare a dilute solution of 5-Bromo-4-chlorothiazol-2-amine (approximately 1 mg/mL) in a suitable solvent like ethyl acetate. Using a capillary tube, carefully spot a small amount of the sample solution onto the origin line of the TLC plate. The spot should be as small and concentrated as possible (1-2 mm in diameter) to ensure good separation.[5][9]

  • Development of the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the solvent.[10] Allow the solvent front to ascend the plate.

  • Visualization and Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Data Collection: Visualize the spot of 5-Bromo-4-chlorothiazol-2-amine under a UV lamp (254 nm) and circle the spot with a pencil. Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.

  • Calculation of Rf Value: Calculate the Rf value using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

  • Repeat for Each Solvent System: Repeat steps 2-8 for each of the prepared ethyl acetate/hexane solvent systems.

Comparison of Rf Values

The obtained Rf values for 5-Bromo-4-chlorothiazol-2-amine in different ethyl acetate/hexane ratios should be tabulated for easy comparison.

Ethyl Acetate in Hexane (%)Distance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Rf ValueObservations
10%
20%
30%
40%
50%

This table serves as a template for recording experimental data.

Interpreting the Results and Making Informed Decisions

The polarity of the ethyl acetate/hexane mobile phase increases with a higher percentage of ethyl acetate.[8] As a more polar solvent, ethyl acetate will have a stronger interaction with the polar silica gel stationary phase, and it will also more effectively elute polar compounds.

  • Low Rf Values (e.g., < 0.2): If 5-Bromo-4-chlorothiazol-2-amine exhibits a low Rf value, it indicates a strong affinity for the stationary phase and insufficient elution by the mobile phase. To increase the Rf value, the polarity of the mobile phase should be increased by using a higher percentage of ethyl acetate.[6]

  • High Rf Values (e.g., > 0.8): A high Rf value suggests that the compound is highly soluble in the mobile phase and has a weak interaction with the stationary phase. To achieve a more optimal Rf value for better separation, the polarity of the mobile phase should be decreased by reducing the percentage of ethyl acetate.

By systematically varying the ethyl acetate/hexane ratio, researchers can identify the optimal solvent system that provides an Rf value in the desired range of 0.3-0.7. This information is directly applicable to developing efficient purification protocols using column chromatography.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining and comparing the TLC Rf values of 5-Bromo-4-chlorothiazol-2-amine in ethyl acetate/hexane solvent systems. By understanding the fundamental principles of chromatography and following the detailed experimental protocol, researchers can generate reliable and reproducible data. This, in turn, facilitates the efficient purification and characterization of this important chemical entity, thereby accelerating the drug development process.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]

  • University of Colorado Boulder. 5. Thin Layer Chromatography. [Link]

  • Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. [Link]

  • DSpace@MIT. 7.3. Thin layer Chromatography (TLC) Guide. [Link]

  • ResearchGate. Thin Layer Chromatography. [Link]

  • Instructables. (2016, February 26). How to Run a Thin-Layer Chromatography. [Link]

  • PubChem. 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine. [Link]

  • PubChem. 5-Bromo-4-chloropyrimidin-2-amine. [Link]

  • Royal Society of Chemistry. Supporting Information Table of Contents. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-4-chlorothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

Handling 5-Bromo-4-chlorothiazol-2-amine (and its halogenated aminothiazole analogs) requires a safety strategy that goes beyond generic "lab hygiene." As a synthesis intermediate, this compound possesses two distinct functional risks:

  • The Aminothiazole Core: A privileged scaffold in medicinal chemistry (e.g., kinase inhibitors) that is biologically active and a potential skin sensitizer.

  • Halogenated Reactivity: The presence of bromine and chlorine atoms increases lipophilicity, potentially enhancing dermal absorption compared to the non-halogenated parent scaffold.

The Core Directive: Treat this substance as a high-potency irritant and potential sensitizer . Your goal is zero skin contact and zero inhalation of dusts.

Chemical Identity & Hazard Profile[1]

Note: While specific CAS numbers for this exact substitution pattern vary by vendor (often custom synthesized), the hazard profile is derived from the Structure-Activity Relationship (SAR) of the halogenated 2-aminothiazole class.

PropertyData / Classification
Chemical Structure Thiazole ring with Amino (-NH2) at C2, Chloro (-Cl) at C4, Bromo (-Br) at C5.[1][2][3]
Physical State Solid (typically off-white to yellow powder).[4]
GHS Classification Warning [4][5] • H315: Causes skin irritation.[4][6] • H319: Causes serious eye irritation.[4] • H335: May cause respiratory irritation.[4][6] • H317: May cause an allergic skin reaction (Conservative assumption for aminothiazoles).
Solubility Low in water; soluble in DMSO, DMF, Methanol, and halogenated solvents (DCM).
Reactivity Stable under ambient conditions. Incompatible with strong oxidizing agents and acid chlorides.

PPE Selection Matrix

The following PPE standards are non-negotiable. We utilize a "Task-Based" selection criterion.

A. Respiratory Protection[7]
  • Primary Control: All handling of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Hood .

  • Secondary Defense: If hood access is compromised or during spill cleanup:

    • Minimum: N95 particulate respirator (NIOSH certified).

    • Recommended: P100 half-face respirator (if fine dust is visible).

B. Dermal Protection (Gloves)
  • The Trap: Do not rely on thin latex. Halogenated heterocycles can permeate degraded rubber.

  • The Standard: Nitrile .

TaskGlove ConfigurationRationale
Solid Handling Double Nitrile (Outer: 5 mil, Inner: 4 mil)The outer glove takes the mechanical abrasion; the inner glove maintains the chemical barrier. Differing colors (e.g., Blue over White) allow instant visual detection of tears.
Solution (DCM/Chloroform) Laminate (Silver Shield/4H) under NitrileStandard nitrile fails against halogenated solvents (breakthrough <5 mins). If dissolved in DCM, you must use laminate liners.
Solution (Alcohol/DMSO) Double Nitrile (High Grade)Nitrile offers excellent resistance to DMSO and alcohols.
C. Ocular Protection[6][7][8]
  • Standard: ANSI Z87.1+ Safety Glasses with side shields.

  • High Risk: Chemical Splash Goggles are required if handling >10g or if the compound is in solution and heating/stirring is involved.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow rate (face velocity 80–120 fpm).

  • Static Control: Aminothiazole powders can be static-prone. Use an ionizing bar or anti-static gun inside the balance draft shield to prevent "jumping" of the powder.

  • Staging: Place a disposable absorbent mat (benchkote) in the hood. All weighing tools stay on this mat.

Phase 2: Weighing & Transfer
  • Tare First: Tare the receiving vessel (flask) before adding the solid to avoid removing it from the hood to check weight.

  • The "No-Fly" Zone: Do not transfer the powder through the open air of the lab.

    • Technique: Bring the source container and receiving flask adjacent to each other inside the hood.

  • Solvent Addition: Add solvent slowly down the side of the flask to wash down any adherent powder.

Phase 3: Reaction & Cleanup
  • Sealing: Cap the reaction vessel immediately after addition.

  • Decontamination: Wipe down the balance area and spatulas with a methanol-dampened tissue (aminothiazoles are soluble in MeOH). Discard the tissue as solid hazardous waste.

  • Doffing: Remove outer gloves inside the hood. Wash hands immediately after removing inner gloves.

Logic Flow: Risk Assessment to PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the state of matter and solvent system.

PPE_Selection_Logic Start Start: Handling 5-Bromo-4-chlorothiazol-2-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPESolid PPE: Double Nitrile Gloves + Fume Hood (Essential) Solid->PPESolid Dust Hazard SolventCheck Identify Solvent Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Polar Polar/Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->Polar PPESilver PPE: Laminate (Silver Shield) Under Nitrile Gloves Halogenated->PPESilver Permeation Risk PPENitrile PPE: Double Nitrile Gloves (Splash Protection) Polar->PPENitrile Standard Barrier

Caption: Decision tree for PPE selection. Note that halogenated solvents (often used with this intermediate) require specialized laminate gloves due to rapid nitrile breakthrough.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact:

    • Brush: If solid, gently brush off excess powder (do not wet initially to avoid spreading).

    • Flush: Rinse with copious water for 15 minutes. Use soap only after initial rinsing.

    • Seek: Medical attention if redness or irritation persists.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

Waste Disposal[6][9]
  • Classification: This material is a Halogenated Organic .

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in the "Solid Hazardous Waste" stream.

    • Liquid Waste:

      • If dissolved in DCM/Chloroform: Halogenated Organic Waste container.

      • If dissolved in Methanol/Acetone: Non-Halogenated Organic Waste (unless the concentration of the bromo-chloro compound is high, in which case default to Halogenated to be safe).

  • Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations like "Thiazole Int."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025).[7][8][9] 2-Amino-5-bromothiazole (Analogous Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chlorothiazol-2-amine
Reactant of Route 2
5-Bromo-4-chlorothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.